10-Heneicosanone
Description
Properties
Molecular Formula |
C21H42O |
|---|---|
Molecular Weight |
310.6 g/mol |
IUPAC Name |
henicosan-10-one |
InChI |
InChI=1S/C21H42O/c1-3-5-7-9-11-12-14-16-18-20-21(22)19-17-15-13-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
NVKMYPHYGJYFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
10-Heneicosanone chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Heneicosanone, a long-chain aliphatic ketone, is a molecule of interest due to the established biological activities of related compounds, which range from pheromonal communication to potential roles in cellular signaling. This technical guide provides a comprehensive overview of the known and extrapolated chemical and physical properties of this compound. Due to the limited availability of experimental data for this specific isomer, this document leverages established principles of organic chemistry and data from analogous long-chain ketones to present a robust predictive profile. Detailed hypothetical experimental protocols for its synthesis and analysis are provided, alongside a summary of the known biological activities of similar aliphatic ketones to guide future research.
Chemical and Physical Properties
While specific experimental data for this compound is scarce, its physical and chemical properties can be reliably estimated based on the known characteristics of other long-chain aliphatic ketones.[1] The presence of a carbonyl group introduces polarity, leading to stronger intermolecular dipole-dipole interactions compared to the corresponding alkane, heneicosane. This results in a higher boiling point and melting point. The long alkyl chains, however, dominate the molecule's character, rendering it largely nonpolar and thus insoluble in water but soluble in organic solvents.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Notes |
| Molecular Formula | C₂₁H₄₂O | Confirmed via PubChem CID 3505784.[1] |
| Molecular Weight | 310.57 g/mol | Calculated from the molecular formula. |
| Appearance | White waxy solid | Typical state for long-chain ketones at room temperature. |
| Melting Point | 55 - 60 °C | Estimated based on trends for similar long-chain ketones. |
| Boiling Point | > 350 °C at 760 mmHg | Extrapolated from data for other C21 ketones and heneicosane. |
| Density | ~0.8 g/cm³ | Similar to other long-chain ketones. |
| Solubility in Water | Insoluble | The long hydrocarbon chains confer hydrophobic character. |
| Solubility in Organic Solvents | Soluble in ethers, esters, and halogenated solvents. | Expected based on its predominantly nonpolar structure. |
| CAS Number | Not available | A specific CAS number for the 10-isomer has not been assigned. |
Spectroscopic Data
The structural elucidation of this compound would rely on standard spectroscopic techniques. The predicted spectral data are based on the characteristic absorptions and chemical shifts observed for long-chain aliphatic ketones.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| Infrared (IR) Spectroscopy | Strong, sharp C=O stretch at ~1715 cm⁻¹; C-H stretching and bending vibrations for the alkyl chains.[2][3][4] |
| ¹H NMR Spectroscopy | Triplet at ~0.88 ppm (terminal CH₃ groups); broad multiplet at ~1.2-1.6 ppm (internal CH₂ groups); triplet at ~2.4 ppm (α-methylene protons adjacent to the carbonyl group). |
| ¹³C NMR Spectroscopy | Signal at ~211 ppm for the carbonyl carbon; signals between ~14-43 ppm for the alkyl chain carbons. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 310; characteristic α-cleavage fragments at m/z 157 and 183, and McLafferty rearrangement fragment if applicable. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of 10-Heneicosanol via Grignard Reaction
This step involves the reaction of a Grignard reagent prepared from 1-bromononane with decanal.
-
Materials: Magnesium turnings, iodine (catalyst), dry diethyl ether or THF, 1-bromononane, decanal, saturated aqueous ammonium chloride solution, anhydrous sodium sulfate.
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Procedure:
-
Activate magnesium turnings with a crystal of iodine in the reaction flask under a nitrogen atmosphere.
-
Add a solution of 1-bromononane in dry diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (nonylmagnesium bromide).
-
Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
-
Add a solution of decanal in dry diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 10-heneicosanol. Purify by column chromatography on silica gel.
-
Step 2: Oxidation of 10-Heneicosanol to this compound
This step involves the oxidation of the secondary alcohol to a ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Materials: 10-Heneicosanol, pyridinium chlorochromate (PCC), dichloromethane (DCM), silica gel.
-
Apparatus: A round-bottom flask with a magnetic stirrer.
-
Procedure:
-
Dissolve 10-heneicosanol in dry dichloromethane.
-
Add pyridinium chlorochromate (PCC) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
-
Biological Activity and Potential Applications
Specific biological activities of this compound have not been reported. However, the broader class of long-chain aliphatic ketones is known to play significant roles in various biological systems.
-
Pheromones: Many insects utilize long-chain ketones as pheromones for communication, including aggregation, alarm, and mating signals. The specific position of the carbonyl group and the chain length are crucial for their biological specificity.
-
Cellular Signaling: Some studies suggest that aliphatic ketones may be involved in cellular signaling pathways, although the mechanisms are not well understood. Ketone bodies, which are much smaller ketones, are known to have profound effects on metabolism and cellular regulation.
-
Antimicrobial and Antifungal Activity: Certain long-chain ketones have demonstrated antimicrobial and antifungal properties, suggesting their potential as leads for the development of new therapeutic agents.
-
Plant Biology: In plants, long-chain ketones can be components of cuticular waxes, providing protection against environmental stressors.
Given these roles, this compound is a candidate for investigation in fields such as chemical ecology, pharmacology, and agricultural science.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed two-step synthesis of this compound.
Conclusion
This compound represents an intriguing yet understudied long-chain aliphatic ketone. This guide provides a foundational understanding of its likely chemical and physical properties based on established chemical principles and data from related compounds. The proposed synthetic protocol offers a clear and viable route for its preparation, enabling further investigation. The known biological activities of similar ketones highlight the potential for this compound to be a valuable molecule in various research and development areas, particularly in the exploration of novel bioactive compounds. Further experimental validation of the properties and biological functions outlined in this guide is a critical next step for the scientific community.
References
Natural sources of 10-Heneicosanone in plants and insects
In-Depth Technical Guide: Investigating the Natural Occurrence of 10-Heneicosanone in Flora and Fauna
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Preamble:
Consequently, this document serves as a foundational guide, providing a comprehensive overview of the general context in which this compound might be found. It outlines established methodologies for the extraction, isolation, and identification of analogous long-chain ketones from natural sources. Furthermore, it presents generalized experimental workflows and biosynthetic pathway hypotheses that can be adapted for the investigation of this compound.
Potential Natural Sources of Long-Chain Ketones
Long-chain ketones are integral components of the protective cuticular layers in both plants and insects, serving functions that range from preventing desiccation to chemical signaling.
Plant Sources: Epicuticular Wax
The surfaces of terrestrial plants are coated with a layer of epicuticular wax, a complex mixture of hydrophobic compounds. Long-chain aliphatic ketones are known constituents of these waxes. While specific data for this compound is limited, other long-chain ketones have been identified in various plant species. For instance, long-chain β-hydroxyketones have been isolated from the surface lipids of cabbage (Brassica oleracea) leaves[1]. The chemical composition of epicuticular wax can vary significantly between plant species, and even between different organs of the same plant, suggesting that a broad screening approach would be necessary to identify potential plant sources of this compound.
Insect Sources: Cuticular Lipids
The insect cuticle is covered by a lipid layer that plays a crucial role in preventing water loss and in chemical communication. This layer is composed of a mixture of hydrocarbons, fatty acids, alcohols, esters, and ketones[2][3]. Ketones are known to be present in the cuticular lipids of many insect species and can also function as pheromones[4]. The specific composition of these lipids is highly species-dependent. A systematic analysis of cuticular lipids from a diverse range of insect species would be a logical starting point for identifying natural sources of this compound.
Generalized Methodologies for Investigation
The following sections outline generalized protocols for the extraction, isolation, and identification of long-chain ketones from plant and insect samples. These methodologies can be adapted and optimized for the specific investigation of this compound.
Extraction of Cuticular Lipids
The initial step involves the extraction of lipids from the surface of the plant or insect. A common and effective method is solvent extraction.
Protocol: Solvent Extraction of Epicuticular Waxes/Cuticular Lipids
-
Sample Collection: Collect fresh plant material (leaves, stems, or fruits) or insect specimens.
-
Solvent Selection: Choose a non-polar solvent such as hexane, chloroform, or dichloromethane.
-
Extraction: Briefly immerse the samples in the solvent (e.g., for 30-60 seconds) to dissolve the surface lipids without extracting significant amounts of internal lipids.
-
Filtration: Remove the plant or insect material and filter the solvent extract to remove any particulate matter.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.
Isolation and Purification of Ketones
The crude lipid extract is a complex mixture. The ketone fraction needs to be isolated and purified for further analysis. This is typically achieved using chromatographic techniques.
Protocol: Chromatographic Separation of Ketones
-
Column Chromatography:
-
Pack a glass column with silica gel.
-
Dissolve the crude lipid extract in a minimal amount of a non-polar solvent (e.g., hexane).
-
Load the sample onto the column.
-
Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate).
-
Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Spot the collected fractions onto a TLC plate.
-
Develop the plate in an appropriate solvent system.
-
Visualize the spots using a suitable staining reagent (e.g., iodine vapor or a specific spray reagent for ketones).
-
Pool the fractions containing the compounds of interest based on their Rf values.
-
Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of volatile and semi-volatile compounds like long-chain ketones.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Derivatize the isolated ketone fraction if necessary to improve volatility and chromatographic performance. For ketones, this is often not required. Dissolve the sample in a suitable solvent (e.g., hexane).
-
GC-MS Parameters (General):
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
-
Injector Temperature: Typically 250-300°C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For long-chain ketones, a program might start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 320°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operated in electron ionization (EI) mode.
-
Mass Range: Scan a mass range appropriate for the expected molecular weight of this compound (m/z 310.6).
-
-
Identification: Compare the retention time and mass spectrum of the unknown peak with that of an authentic this compound standard. The mass spectrum of a long-chain ketone will typically show characteristic fragmentation patterns, including McLafferty rearrangements.
-
Quantification: Create a calibration curve using known concentrations of a this compound standard. Use the peak area of the target compound in the sample to determine its concentration.
Hypothetical Biosynthetic Pathway
The biosynthesis of long-chain ketones in plants and insects is generally understood to originate from the fatty acid synthesis pathway. Very-long-chain fatty acids (VLCFAs) are the precursors.
Hypothesized Biosynthesis of this compound:
-
Fatty Acid Synthesis: The synthesis of C16 and C18 fatty acids occurs in the plastids (in plants) or cytoplasm (in insects).
-
Elongation: Fatty acid elongase (FAE) complexes extend the carbon chain of the initial fatty acids to produce very-long-chain fatty acids (VLCFAs).
-
Decarboxylation/Decarbonylation: A specific enzyme system would then catalyze the decarboxylation or decarbonylation of a C22 fatty acid precursor to yield a C21 alkane.
-
Hydroxylation and Oxidation: The C21 alkane would then be hydroxylated at the 10th carbon position by a hydroxylase, followed by oxidation of the resulting secondary alcohol to a ketone by a dehydrogenase, yielding this compound.
Conclusion and Future Directions
The natural occurrence of this compound in plants and insects remains an open area for research. The information and methodologies presented in this guide provide a solid framework for initiating such investigations. A systematic screening of diverse plant and insect species, coupled with modern analytical techniques, holds the potential to uncover natural sources of this compound. Future research should focus on:
-
Broad-scale screening: Analyzing the cuticular lipids of a wide range of plant and insect species from different ecological niches.
-
Method optimization: Developing and validating specific analytical methods for the sensitive detection and accurate quantification of this compound.
-
Biosynthetic studies: Once a source is identified, utilizing transcriptomic and metabolomic approaches to elucidate the specific enzymes and genes involved in the biosynthesis of this compound.
The discovery of a natural source of this compound could have significant implications for various fields, including chemical ecology, pest management (if it acts as a pheromone), and potentially in the development of new pharmaceuticals or fine chemicals.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Production of raspberry ketone by redirecting the metabolic flux to the phenylpropanoid pathway in tobacco plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Biological Role of 10-Heneicosanone as a Semiochemical: A Review of Current Knowledge
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of 10-Heneicosanone's specific role as a semiochemical. While the broader class of long-chain ketones is known to be involved in insect communication, detailed studies identifying this compound as a pheromone, kairomone, or allomone in any particular species are not publicly available at this time. This technical guide, therefore, serves to highlight the current state of knowledge regarding related compounds and outlines the necessary experimental frameworks to elucidate the potential semiochemical functions of this compound.
Introduction to Semiochemicals and Long-Chain Ketones
Semiochemicals are chemical substances produced by an organism that elicit a behavioral or physiological response in another individual.[1] These chemical signals are fundamental to the communication of a vast array of organisms, particularly insects, and are broadly categorized based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals, including kairomones and allomones).
Long-chain molecules, including ketones, play a vital role in the agrochemical field, with various applications as insecticides, fungicides, and plant growth regulators.[2][3] Within the realm of insect communication, ketones are a known class of semiochemicals. For instance, methyl ketones have been investigated for their fumigant and insecticidal properties, with their efficacy often correlated to the length of the carbon chain.[4] Insect oenocytes, specialized cells, are known to be involved in the synthesis of very-long-chain fatty acids which are precursors to hydrocarbons and pheromones.[5]
The Void in this compound Research
Despite the established importance of long-chain ketones in insect biology, extensive searches of scientific databases and literature have failed to identify any specific studies detailing the semiochemical activity of this compound. This C21 ketone remains an uncharacterized molecule within the field of chemical ecology. Consequently, there is no quantitative data on its behavioral or physiological effects, no established experimental protocols for its study, and no identified signaling pathways associated with its perception.
A Roadmap for Future Research: Investigating the Semiochemical Potential of this compound
To address this knowledge gap, a structured research approach is necessary. The following sections outline the key experimental stages required to determine if this compound plays a role as a semiochemical and to characterize its function.
Hypothesis Generation and Target Species Selection
The initial step involves identifying potential insect species that may produce or respond to a C21 ketone. This could be guided by:
-
Chemical analysis of insect cuticular hydrocarbons and glandular secretions: Gas chromatography-mass spectrometry (GC-MS) analysis of extracts from various insect species could reveal the presence of this compound.
-
Comparative analysis with known semiochemicals: Examining the structures of known long-chain ketone pheromones from related insect taxa may suggest target species for investigation.
Synthesis and Purification of this compound
A pure, synthetic standard of this compound is essential for all subsequent bioassays. The synthesis would likely involve standard organic chemistry techniques, followed by purification using methods such as column chromatography and verification of the structure and purity via NMR and GC-MS.
Bioassays for Semiochemical Activity
A series of behavioral and electrophysiological bioassays would be required to determine if this compound elicits a response in the target species.
Table 1: Proposed Bioassays for Determining Semiochemical Activity of this compound
| Bioassay Type | Objective | Potential Metrics |
| Electroantennography (EAG) | To determine if the insect antenna detects this compound. | Antennal depolarization (mV) in response to different concentrations. |
| Gas Chromatography-Electroantennographic Detection (GC-EAD) | To confirm the specific activity of this compound in a complex mixture. | Co-occurrence of a peak on the chromatogram and an antennal response. |
| Wind Tunnel Assays | To observe behavioral responses to a plume of this compound. | Upwind flight, casting, landing on the source, mating attempts. |
| Olfactometer Assays (Y-tube, Four-arm) | To assess attraction or repellency in a choice-based paradigm. | Percentage of insects choosing the arm with the test compound versus a control. |
| Field Trapping | To evaluate the attractiveness of this compound under natural conditions. | Number of target insects captured in traps baited with the compound. |
Experimental Workflow for Semiochemical Identification
The logical progression of experiments to identify and characterize the potential semiochemical role of this compound is illustrated in the following diagram.
References
10-Heneicosanone: An Inquiry into its Potential Role as an Insect Pheromone or Kairomone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the potential of 10-Heneicosanone, a 21-carbon aliphatic ketone, as an insect pheromone or kairomone. Despite a comprehensive review of scientific literature, there is currently no direct evidence to assign a specific semiochemical function to this compound for any insect species. However, the presence of long-chain ketones as critical components of insect cuticular hydrocarbons and their established roles in chemical communication suggest that this compound could be a candidate for such activity. This document provides a detailed overview of long-chain ketones as insect semiochemicals, outlines standard experimental protocols for their identification and evaluation, and presents hypothetical signaling pathways and workflows to guide future research in this area.
Introduction: The Landscape of Long-Chain Ketones in Insect Communication
Insects utilize a complex chemical language to mediate a vast array of behaviors essential for survival and reproduction. Semiochemicals, the information-carrying molecules in this language, are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication), which include kairomones (beneficial to the receiver), allomones (beneficial to the emitter), and synomones (beneficial to both).
Long-chain ketones are a significant class of compounds found in the cuticular lipids of many insects.[1] These lipids primarily serve to prevent desiccation but have evolved secondary roles in chemical communication.[1][2] Ketones can function as sex pheromones, aggregation pheromones, and recognition cues.[3][4] For instance, the contact sex pheromone of the female German cockroach, Blattella germanica, is a complex blend that includes ketone hydrocarbons derived from fatty acid biosynthesis.
While specific research on this compound is lacking, its structural similarity to known ketone pheromones warrants investigation into its potential role as a semiochemical. This guide will, therefore, focus on the broader context of long-chain ketones to provide a framework for studying this compound.
Quantitative Data on Related Ketone Semiochemicals
To provide a comparative basis for future studies on this compound, this section summarizes quantitative data from studies on other long-chain ketone pheromones.
| Compound Class | Insect Species | Type of Semiochemical | Behavioral Response | Electrophysiological Response (EAG) | Reference |
| Methyl Ketones | Spodoptera littoralis | Pheromone antagonist | Reduced landing at pheromone source | Decreased EAG amplitude, increased repolarization time | |
| Methyl Ketones | Mamestra brassicae | Pheromone antagonist | - | Modified EAG response to pheromones | |
| Methyl Ketones | Heliothis zea | Pheromone antagonist | - | Modified EAG response to pheromones | |
| Dialkyl Ethers (related functional group) | Anoplophora chinensis | Female attractant | Attraction in Y-tube olfactometer | Antennal responses detected by GC-EAD | |
| Long-chain Ketones | Vipera ammodytes (vertebrate example) | Sex Pheromone | Elicits courtship-related behaviors in males | - |
Experimental Protocols
The identification and characterization of insect semiochemicals involve a multi-step process. The following protocols are standard methodologies that can be adapted for the investigation of this compound.
Extraction of Cuticular Lipids
Objective: To isolate potential semiochemicals from the insect cuticle.
Methodology:
-
Whole Body Extraction:
-
Individual insects are immersed in a non-polar solvent (e.g., hexane, dichloromethane) for a short period (e.g., 5-10 minutes).
-
The solvent is then removed and concentrated under a gentle stream of nitrogen.
-
This method is simple but may extract internal lipids as well.
-
-
Solid-Phase Microextraction (SPME):
-
A non-destructive method where an SPME fiber is exposed to the headspace of a living insect or rubbed gently on its cuticle.
-
The adsorbed compounds are then thermally desorbed into a gas chromatograph for analysis.
-
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify the chemical components of the extract.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for separating long-chain hydrocarbons and ketones.
-
Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. For long-chain lipids, a high-temperature GC method may be necessary.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).
Electrophysiological Analysis: Electroantennography (EAG)
Objective: To determine which compounds in the extract elicit a response from the insect's antenna.
Methodology:
-
Preparation: An antenna is excised from a live insect and mounted between two electrodes.
-
Stimulation: Puffs of air containing the test compounds (either from the GC effluent in GC-EAD or as pure standards) are passed over the antenna.
-
Detection: The electrical potential change across the antenna is amplified and recorded. A significant depolarization indicates that the compound is detected by the antennal olfactory receptor neurons.
Behavioral Assays
Objective: To determine the behavioral function of the identified active compounds.
Methodology:
-
Olfactometer Assays:
-
A Y-tube or four-arm olfactometer is used to test the preference of an insect for different odor sources.
-
The test compound is introduced into one arm, and a control (solvent) into the other. The number of insects choosing each arm is recorded.
-
-
Wind Tunnel Assays:
-
Provides a more naturalistic setting to observe upwind flight behavior towards a pheromone source.
-
Parameters such as take-off, flight speed, and source contact are recorded.
-
-
Contact Chemoreception Assays:
-
For non-volatile compounds, a choice test can be performed where insects are presented with treated and untreated surfaces. Their time spent on each surface and any specific behaviors (e.g., antennation, copulation attempts) are recorded.
-
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes in the study of insect semiochemicals.
References
- 1. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in deciphering the genetic basis of insect cuticular hydrocarbon biosynthesis and variation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 4. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Long-Chain Aliphatic Ketones with Reference to 10-Heneicosanone
Disclaimer: As of late 2025, there is a significant lack of publicly available scientific literature detailing the specific biological activities of 10-Heneicosanone. Therefore, this technical guide focuses on the known biological activities of the broader class of long-chain aliphatic ketones. The information presented herein should be considered as a general overview for this class of compounds and not as specific data for this compound, unless explicitly stated.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic and biological applications of long-chain aliphatic ketones.
Introduction to Long-Chain Aliphatic Ketones
Long-chain aliphatic ketones are organic compounds characterized by a carbonyl group (C=O) positioned within a lengthy alkyl chain. Their structure, particularly the chain length and the position of the ketone group, plays a crucial role in determining their physicochemical properties and biological activities. These compounds are found in nature, serving as signaling molecules in insects and contributing to the aromatic profiles of various plants and microorganisms. The lipophilic nature of these molecules allows them to interact with cellular membranes, which is often a key aspect of their mechanism of action.
Known Biological Activities of Long-Chain Aliphatic Ketones
Long-chain ketones have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, cytotoxic, and pheromonal effects.
Antimicrobial Activity
Several long-chain ketones have demonstrated inhibitory activity against various microorganisms, including bacteria and fungi. The length of the alkyl chain is a critical determinant of this activity. For instance, 3,4-epoxy-2-alkanones with chain lengths from C11 to C17 have been shown to be active against dermal pathogens[1].
Table 1: Minimum Inhibitory Concentrations (MIC) of 3,4-Epoxy-2-alkanones against Trichophyton mentagrophytes
| Compound | Chain Length | MIC (µg/mL) |
| 3,4-Epoxy-2-undecanone | C11 | >25 |
| 3,4-Epoxy-2-dodecanone | C12 | 25 |
| 3,4-Epoxy-2-tridecanone | C13 | 25 |
| 3,4-Epoxy-2-tetradecanone | C14 | >25 |
| 3,4-Epoxy-2-pentadecanone | C15 | >25 |
| 3,4-Epoxy-2-hexadecanone | C16 | >25 |
| 3,4-Epoxy-2-heptadecanone | C17 | >25 |
Source: Adapted from Synthesis and Antimicrobial Activity of Long-Chain 3,4-Epoxy-2-alkanones.[1]
The antimicrobial action of lipophilic compounds like long-chain ketones is often attributed to their ability to disrupt the cell membrane integrity of microorganisms.
Anti-inflammatory Activity
While direct evidence for many long-chain aliphatic ketones is limited, the broader class of ketones, particularly ketone bodies like β-hydroxybutyrate (BHB), has been shown to possess anti-inflammatory properties. BHB can inhibit the NLRP3 inflammasome, a key component of the innate immune system that drives inflammatory responses[2]. This suggests that other ketones, potentially including long-chain varieties, could modulate inflammatory pathways. The anti-inflammatory effects of ketogenic diets are also linked to the production of ketone bodies, which can reduce the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[3].
Cytotoxic Activity
The cytotoxicity of long-chain compounds is often related to their chain length. Studies on other long-chain molecules have shown that increasing the chain length can lead to greater cytotoxicity, likely due to enhanced interaction with the cell membrane, leading to its disruption and subsequent cell death[4]. Some ketones have been investigated for their potential anticancer effects. For example, ketone supplementation has been shown to decrease the viability of metastatic cancer cells in vitro and prolong survival in animal models.
Pheromonal Activity in Insects
Long-chain ketones are well-established as important components of insect pheromones, mediating behaviors such as mating and aggregation. For instance, the contact sex pheromone of the female German cockroach (Blattella germanica) is a ketone hydrocarbon derived from fatty acid biosynthesis. The specificity of these chemical signals is often determined by the chain length, the position of the ketone group, and the presence of other functional groups.
Experimental Protocols
Antimicrobial Activity Assessment
A common method for determining the antimicrobial activity of lipophilic compounds like long-chain ketones is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a lipophilic compound.
-
Preparation of the Compound: Due to their low water solubility, long-chain ketones are typically dissolved in a solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.
-
Serial Dilution: The stock solution is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared.
-
Inoculation and Incubation: The wells containing the serially diluted compound are inoculated with the microbial suspension and incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of a compound can be assessed in vitro by measuring its effect on the production of inflammatory mediators in immune cells, such as macrophages.
Experimental Protocol for Measuring Nitric Oxide (NO) Production:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (dissolved in a suitable solvent) for a specific period.
-
Stimulation: Inflammation is induced by adding an inflammatory agent, such as lipopolysaccharide (LPS).
-
Incubation: The plates are incubated for 24 hours.
-
NO Measurement: The production of nitric oxide, a pro-inflammatory mediator, is quantified in the cell culture supernatant using the Griess assay. A reduction in NO production in the presence of the compound indicates potential anti-inflammatory activity.
Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Experimental Protocol for MTT Assay:
-
Cell Seeding: Adherent cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Addition: The test compound, dissolved in an appropriate solvent, is added to the wells at various concentrations.
-
Incubation: The plate is incubated for a period of 24 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or an acidic SDS solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity of the compound.
Signaling Pathways
As previously mentioned, ketone bodies can exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed mechanism of NLRP3 inflammasome inhibition by ketone bodies.
Conclusion and Future Directions
While there is a notable absence of specific research on this compound, the broader class of long-chain aliphatic ketones displays a range of interesting biological activities that warrant further investigation. Their antimicrobial, potential anti-inflammatory, and cytotoxic properties suggest that these molecules could be explored for therapeutic applications. Furthermore, their role as insect pheromones presents opportunities for the development of novel pest management strategies.
Future research should focus on:
-
The systematic evaluation of the biological activities of a wider range of long-chain ketones with varying chain lengths and ketone group positions, including this compound.
-
Elucidation of the specific molecular mechanisms underlying their observed biological effects.
-
Structure-activity relationship (SAR) studies to optimize their potency and selectivity for specific biological targets.
A deeper understanding of the biological activities of this compound and related long-chain ketones could unveil new avenues for drug discovery and biotechnology.
References
10-Heneicosanone: A Comprehensive Technical Review for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current state of research on 10-Heneicosanone, a long-chain aliphatic ketone. While specific experimental data for this molecule is limited in publicly available literature, this document extrapolates from established knowledge of symmetrical and long-chain ketones to provide researchers, scientists, and drug development professionals with a foundational understanding of its synthesis, characterization, and potential biological activities.
Introduction
This compound (C₂₁H₄₂O) is a symmetrical long-chain aliphatic ketone. Aliphatic ketones are prevalent in nature, contributing to the scents of various plants and animals, and serving as pheromones.[1][2] Their long hydrocarbon chains confer lipophilic properties, suggesting potential interactions with cell membranes and roles in various biological signaling pathways. While simple ketones are generally considered to have low toxicity, unsaturated ketones can exhibit higher toxicity.[3] The study of long-chain ketones is an active area of research, with potential applications in antimicrobial drug development, pest management through pheromonal activity, and as intermediates in fine chemical synthesis.[2][4]
Physicochemical and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₂₁H₄₂O |
| Molecular Weight | 310.57 g/mol |
| Appearance | Waxy solid at room temperature |
| Melting Point | Estimated 65-70 °C |
| Boiling Point | > 350 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in organic solvents |
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| Infrared (IR) Spectroscopy | Strong C=O stretching vibration around 1715 cm⁻¹ for a saturated aliphatic ketone. |
| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) chemical shift in the range of 205-220 ppm. Carbons alpha to the carbonyl (C9 and C11) would appear around 40-55 ppm. Other methylene carbons would be in the 16-35 ppm range. |
| ¹H NMR Spectroscopy | Protons on the carbons alpha to the carbonyl (on C9 and C11) would exhibit a triplet at approximately 2.4 ppm. Other methylene and methyl protons would resonate in the 0.8-1.6 ppm range. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 310. Prominent fragments from α-cleavage at m/z 155 (C₁₀H₂₁CO⁺) and m/z 171 (C₁₁H₂₃CO⁺). Fragments from McLafferty rearrangement may also be observed. |
Synthesis of this compound
While a specific, documented synthesis for this compound is not available, several general methods for the preparation of symmetrical long-chain ketones can be applied.
Ketonic Decarboxylation of Undecanoic Acid
A common method for synthesizing symmetrical ketones is the ketonic decarboxylation of carboxylic acids. For this compound, this would involve the pyrolysis of undecanoic acid (C₁₁H₂₂O₂) in the presence of a metal oxide catalyst.
Caption: Synthesis of this compound via ketonic decarboxylation.
Experimental Protocol:
-
Catalyst Preparation: Prepare or procure a suitable metal oxide catalyst, such as iron(III) oxide or manganese(IV) oxide.
-
Reaction Setup: In a reaction vessel equipped for high-temperature reactions, mix undecanoic acid with the catalyst.
-
Pyrolysis: Heat the mixture to the required temperature for decarboxylation to occur, typically in the range of 300-400 °C.
-
Product Isolation: The crude product can be purified by distillation under reduced pressure or recrystallization from an appropriate solvent.
Oxidation of 11-Heneicosanol
Another potential route is the oxidation of the corresponding secondary alcohol, 11-Heneicosanol.
Caption: Synthesis of this compound via oxidation of 11-Heneicosanol.
Experimental Protocol:
-
Reactant Preparation: Synthesize or procure 11-Heneicosanol.
-
Oxidation: Dissolve 11-Heneicosanol in a suitable solvent and treat it with an oxidizing agent such as pyridinium chlorochromate (PCC) or under Swern oxidation conditions.
-
Work-up and Purification: After the reaction is complete, the product is isolated through extraction and purified by column chromatography or recrystallization.
Potential Biological Activities and Experimental Protocols
Based on studies of other long-chain ketones, this compound may exhibit several biological activities.
Antimicrobial Activity
Long-chain ketones have demonstrated antimicrobial properties. The lipophilic nature of these molecules may allow them to disrupt bacterial cell membranes.
Experimental Protocol for Antimicrobial Susceptibility Testing:
-
Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:
-
Aliquot samples from the wells of the MIC plate that show no visible growth onto agar plates.
-
Incubate the agar plates.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.
-
Pheromonal Activity
Many insects utilize long-chain ketones as sex or aggregation pheromones. This compound could potentially act as a pheromone for certain insect species.
Experimental Protocol for Pheromone Bioassay:
-
Test Insect Species: Select insect species known to use long-chain ketones as pheromones.
-
Electroantennography (EAG):
-
Excise an antenna from the test insect and mount it between two electrodes.
-
Deliver a puff of air containing a known concentration of this compound over the antenna.
-
Record the electrical response of the antenna. A significant depolarization indicates that the insect's olfactory receptors can detect the compound.
-
-
Behavioral Assays (Wind Tunnel or Y-tube Olfactometer):
-
Release insects into a controlled environment where they are presented with a choice between a stream of clean air and a stream of air carrying the scent of this compound.
-
Record the insects' flight path and choice. A significant preference for the scented air stream indicates an attractive behavioral response.
-
Analytical Methodologies
Standard analytical techniques can be employed for the characterization and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like long-chain ketones.
Experimental Protocol:
-
Sample Preparation: Dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane, dichloromethane).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Injection: Splitless or split injection depending on the concentration.
-
Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or time-of-flight (TOF).
-
Detection: Scan mode for identification or selected ion monitoring (SIM) for quantification.
-
Mass Spectrometry Fragmentation Pathways:
Caption: Predicted mass spectral fragmentation of this compound.
Conclusion
While direct research on this compound is sparse, a substantial body of knowledge on long-chain aliphatic ketones provides a strong framework for future investigations. The synthetic routes, predicted analytical data, and potential biological activities outlined in this guide offer a solid starting point for researchers interested in exploring the chemistry and biology of this molecule. Further research is warranted to experimentally validate these predictions and to fully elucidate the potential applications of this compound in various scientific and industrial fields.
References
CAS number and molecular weight of 10-Heneicosanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Heneicosanone, a long-chain aliphatic ketone, is a subject of scientific interest due to its structural similarity to biologically active lipids and hydrocarbons. While specific research on this compound is limited, this guide provides a comprehensive overview of its known properties. To offer a broader context for its potential applications and characteristics, this document also includes comparative data on the closely related and more extensively studied alkane, n-heneicosane. This guide is intended to serve as a foundational resource for professionals in drug development and chemical research.
Core Chemical and Physical Properties
Detailed experimental data for this compound is not widely available in the public domain. The following table summarizes its basic molecular identifiers. For comparative purposes, the physicochemical properties of n-heneicosane are also provided, offering insights into the likely characteristics of a C21 carbon chain.
| Property | This compound | n-Heneicosane (for comparison) |
| CAS Number | 22026-16-0[1] | 629-94-7 |
| Molecular Formula | C21H42O[1][2] | C21H44 |
| Molecular Weight | 310.56 g/mol [1] | 296.57 g/mol |
| Appearance | Not specified | White, waxy solid |
| Melting Point | Not specified | 39-41 °C |
| Boiling Point | Not specified | 356.10 °C |
| Solubility | Not specified | Insoluble in water; Soluble in organic solvents |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general synthetic route can be adapted from methods used for other long-chain ketones. The following represents a plausible, generalized approach.
Synthesis of this compound (Generalized)
A potential synthetic route to this compound could involve the oxidation of the corresponding secondary alcohol, 10-heneicosanol. Alternatively, a Grignard reaction between an 11-carbon aldehyde (undecanal) and a 10-carbon Grignard reagent (decylmagnesium bromide) would yield 10-heneicosanol, which could then be oxidized to the target ketone.
Step 1: Grignard Reaction to form 10-Heneicosanol
-
Apparatus Setup : A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation : Magnesium turnings are placed in the flask. A solution of 1-bromodecane in anhydrous diethyl ether is added to the dropping funnel.
-
Reaction : A small amount of the 1-bromodecane solution is added to the magnesium to initiate the reaction. Once initiated, the remaining solution is added dropwise to maintain a gentle reflux. After the addition is complete, the mixture is refluxed until the magnesium is consumed.
-
Aldehyde Addition : The Grignard reagent is cooled, and a solution of undecanal in anhydrous diethyl ether is added dropwise from the dropping funnel.
-
Quenching : The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification : The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 10-heneicosanol. The product can be purified by column chromatography.
Step 2: Oxidation to this compound
-
Reagent Preparation : The purified 10-heneicosanol is dissolved in a suitable solvent such as dichloromethane.
-
Oxidation : An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation, is used to convert the secondary alcohol to a ketone. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up : Upon completion, the reaction mixture is worked up according to the specific protocol for the chosen oxidizing agent.
-
Purification : The crude this compound is purified by column chromatography to yield the final product.
Analytical Characterization
The characterization of the synthesized this compound would involve standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR spectroscopy would be used to confirm the presence of protons in different chemical environments, such as the alpha-protons to the carbonyl group.
-
¹³C NMR spectroscopy would show a characteristic peak for the carbonyl carbon.
-
-
Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy : IR spectroscopy would be used to identify the characteristic carbonyl (C=O) stretching frequency.
Biological Activity and Signaling Pathways
There is a lack of specific information in the reviewed literature regarding the biological activity and associated signaling pathways of this compound. However, its alkane analog, n-heneicosane, has been reported to exhibit antimicrobial properties. It is plausible that long-chain ketones like this compound could also possess some biological activity, though further research is required to establish this.
Due to the absence of data on signaling pathways for this compound, a diagrammatic representation cannot be provided.
Visualizations
As there is no specific signaling pathway or complex experimental workflow described for this compound in the provided search results, a representative diagram for a generalized synthesis and analysis workflow is provided below.
Caption: Generalized workflow for the synthesis and analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 10-Heneicosanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 10-heneicosanone, a long-chain aliphatic ketone. The primary focus of this protocol is a robust and well-established synthetic methodology utilizing a Grignard reaction with a nitrile, which is a common strategy for the preparation of unsymmetrical ketones.[1][2][3][4][5]
While the specified starting material is 1-bromooctadecane, a direct synthesis of this compound from this C18 bromide is not straightforward due to the carbon chain length and the position of the ketone group in the final product. Therefore, this document presents a detailed protocol for the synthesis of this compound from more suitable precursors, namely 1-bromodecane and undecanenitrile, to illustrate the recommended synthetic approach. A discussion on a hypothetical multi-step pathway from 1-bromooctadecane is also provided for consideration.
Illustrative Synthesis of this compound
The recommended synthesis of this compound is achieved through a two-step process:
-
Formation of the Grignard Reagent: Decylmagnesium bromide is prepared from 1-bromodecane and magnesium metal in an anhydrous ether solvent.
-
Nucleophilic Addition to a Nitrile and Hydrolysis: The Grignard reagent is reacted with undecanenitrile. The resulting imine salt is then hydrolyzed in an acidic aqueous work-up to yield this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for the reactants and the product in the illustrative synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |
| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 239 | -34 | 1.066 |
| Undecanenitrile | C₁₁H₂₁N | 167.29 | 254 | -13 | 0.823 |
| This compound | C₂₁H₄₂O | 310.56 | 215 at 10 mmHg | 43-45 | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 1-bromodecane and undecanenitrile.
Step 1: Preparation of Decylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings (1.22 g, 50 mmol)
-
1-Bromodecane (11.06 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Iodine crystal (a single small crystal)
Procedure:
-
A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
The magnesium turnings and a small crystal of iodine are placed in the flask.
-
A solution of 1-bromodecane in 20 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.
-
Approximately 5 mL of the 1-bromodecane solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, the flask may be gently warmed with a heat gun.
-
Once the reaction has started, the remaining 1-bromodecane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
Step 2: Synthesis of this compound
Materials:
-
Decylmagnesium bromide solution (from Step 1)
-
Undecanenitrile (7.53 g, 45 mmol)
-
Anhydrous diethyl ether (20 mL)
-
10% Aqueous sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of undecanenitrile in 20 mL of anhydrous diethyl ether is prepared and added dropwise to the freshly prepared decylmagnesium bromide solution at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2 hours.
-
The reaction mixture is cooled in an ice bath, and 50 mL of 10% aqueous sulfuric acid is added slowly and carefully to hydrolyze the intermediate imine salt and quench any unreacted Grignard reagent.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 30 mL).
-
The combined organic layers are washed successively with water, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Note on the Synthesis from 1-Bromooctadecane
A direct synthesis of this compound from 1-bromooctadecane is chemically challenging due to the mismatch in carbon chain length and the desired position of the carbonyl group. A plausible, though likely low-yielding and multi-step, hypothetical pathway could involve:
-
Chain Cleavage: Oxidative cleavage of the C18 chain of a derivative of 1-bromooctadecane (e.g., after conversion to an alkene) to produce shorter-chain intermediates.
-
Chain Re-ligation: Coupling of the resulting fragments using standard carbon-carbon bond-forming reactions to build the C21 backbone of this compound.
This approach would require significant synthetic development and optimization.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Caption: Key chemical transformations.
References
Application Notes and Protocols for the Reduction of 2-Heneicosanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of the long-chain aliphatic ketone, 2-heneicosanone, to its corresponding secondary alcohol, 2-heneicosanol.[1][2] Methodologies employing sodium borohydride and catalytic hydrogenation are presented, complete with experimental procedures and expected outcomes. Additionally, this guide summarizes the known biological activities of related long-chain alcohols and discusses potential signaling pathways that may be influenced by 2-heneicosanol, offering a valuable resource for researchers in medicinal chemistry and drug development.
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the creation of a wide array of chemical entities with potential therapeutic applications. 2-Heneicosanone, a 21-carbon saturated ketone, can be reduced to 2-heneicosanol, a long-chain secondary fatty alcohol.[1][2][3] While the biological role of 2-heneicosanone is not extensively documented, its reduction product, 2-heneicosanol, and other long-chain alcohols have been investigated for their biological activities, including antimicrobial and antifungal properties. The synthesis of 2-heneicosanol from 2-heneicosanone provides a valuable molecule for further study in various biological and pharmacological contexts.
Data Presentation
The following table summarizes representative quantitative data for the reduction of ketones to secondary alcohols using the protocols described herein. Please note that specific yields and reaction times for 2-heneicosanone may vary based on experimental conditions and scale.
| Parameter | Sodium Borohydride Reduction | Catalytic Hydrogenation |
| Substrate | 2-Heneicosanone | 2-Heneicosanone |
| Product | 2-Heneicosanol | 2-Heneicosanol |
| Typical Yield | 70-95% | >90% |
| Reaction Time | 1-4 hours | 4-24 hours |
| Purity | >95% after purification | >98% after purification |
| Key Reagents | Sodium Borohydride, Methanol | H₂, Pd/C or PtO₂ |
| Reaction Conditions | Room Temperature | Room Temperature, 1-4 atm H₂ |
Experimental Protocols
Protocol 1: Reduction of 2-Heneicosanone using Sodium Borohydride
This protocol details the reduction of 2-heneicosanone to 2-heneicosanol using the mild and selective reducing agent, sodium borohydride.
Materials:
-
2-Heneicosanone
-
Methanol (reagent grade)
-
Sodium Borohydride (NaBH₄)
-
Deionized Water
-
3M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Dissolution of Ketone: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-heneicosanone (1 equivalent) in methanol (10-20 mL per gram of ketone). Stir the solution at room temperature until the ketone is fully dissolved.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.5-1.0 equivalents) to the stirred solution in small portions over 15-30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 30°C, using an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting ketone spot and the appearance of a more polar product spot (lower Rf) indicates reaction completion. This typically takes 1-4 hours.
-
Quenching the Reaction: Once the reaction is complete, cautiously add deionized water to quench the excess sodium borohydride. Then, slowly add 3M HCl to neutralize the solution to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal and Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-heneicosanol. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., hexane).
Protocol 2: Catalytic Hydrogenation of 2-Heneicosanone
This protocol describes the reduction of 2-heneicosanone to 2-heneicosanol via catalytic hydrogenation.
Materials:
-
2-Heneicosanone
-
Ethanol or Ethyl Acetate (reagent grade)
-
Palladium on Carbon (Pd/C, 5-10 wt%) or Platinum(IV) Oxide (PtO₂, Adams' catalyst)
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Catalyst and Substrate Addition: In a suitable hydrogenation vessel, add 2-heneicosanone (1 equivalent) and the solvent (ethanol or ethyl acetate, 10-20 mL per gram of ketone). Add the catalyst (1-5 mol% of Pd or Pt).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction time can range from 4 to 24 hours.
-
Catalyst Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Solvent Removal: Combine the filtrate and washings and concentrate the solution using a rotary evaporator to obtain the crude 2-heneicosanol.
-
Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.
Visualization of Workflows and Pathways
Experimental Workflow for Sodium Borohydride Reduction
Caption: Workflow for the reduction of 2-heneicosanone using sodium borohydride.
Potential Signaling Pathways for Long-Chain Secondary Alcohols
While the specific signaling pathways modulated by 2-heneicosanol are not well-elucidated, studies on other long-chain and secondary alcohols suggest potential interactions with key cellular signaling cascades.
Caption: Potential signaling pathways modulated by long-chain secondary alcohols.
References
Application Notes and Protocols for the Analytical Detection of 10-Heneicosanone
Introduction
10-Heneicosanone is a long-chain aliphatic ketone. The accurate and sensitive detection of such molecules is crucial in various research fields, including biomarker discovery, environmental analysis, and industrial quality control. These application notes provide detailed protocols for the detection and quantification of this compound using modern analytical techniques, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodologies are designed for researchers, scientists, and professionals in drug development and related scientific disciplines.
Analytical Methods Overview
The selection of an appropriate analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and sample throughput.[1] Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) are two of the most powerful and commonly employed techniques for the analysis of long-chain ketones.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for the analysis of volatile and semi-volatile compounds.[2] GC offers high-resolution separation of complex mixtures, while MS provides sensitive and selective detection, enabling structural elucidation and quantification.[2][3] For long-chain ketones, GC-MS can provide excellent sensitivity, often reaching picogram levels on-column.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/UHPLC-MS): This method is suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis. UHPLC-MS, a more advanced form of HPLC-MS, offers improved resolution and sensitivity. A key advantage of this technique for ketones is that it often does not require derivatization, simplifying sample preparation.
Data Presentation: Performance of Analytical Methods
The following table summarizes typical quantitative performance characteristics for the analysis of long-chain ketones using GC-MS and UHPLC-MS. These values are representative of the compound class and can be used as a benchmark for method development for this compound.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) |
| Limit of Quantification (LOQ) | ~0.3 pg on-column (for a similar compound class) | ~0.05 pg on-column (for alkenones using High-Resolution Mass Spectrometry) |
| Precision (Reproducibility) | Good; can be improved with advanced techniques like GC-MS/MS. | Generally offers high reproducibility. |
| Derivatization | May be required to improve volatility and chromatographic performance. | Often not required, allowing for direct analysis. |
| Sample Throughput | Moderate; depends on the chromatographic run time. | High, especially with UHPLC systems. |
| Selectivity | High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). | High, particularly with tandem MS (MS/MS) for complex matrices. |
Experimental Protocols
Protocol 1: Sample Preparation and Extraction
Proper sample preparation is critical for obtaining reliable and reproducible results. The goal is to extract this compound from the sample matrix and remove interfering substances.
A. Materials and Reagents:
-
Sample (e.g., biological tissue, environmental sample)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Anhydrous sodium sulfate
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
B. Extraction Procedure (Liquid-Liquid Extraction):
-
Homogenization: For solid samples (e.g., tissue), homogenize a known amount (e.g., ~20 mg) in a suitable solvent mixture like acetonitrile:methanol:water (2:2:1 v/v/v). For liquid samples, a dilution step may be necessary.
-
Solvent Addition: Add a solution of dichloromethane:methanol (e.g., 2:1 v/v) to the homogenized sample in a centrifuge tube.
-
Vortexing: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the sample at a sufficient speed (e.g., 15,000 x g for 10 minutes) to separate the organic and aqueous layers and pellet any solid debris.
-
Collection: Carefully collect the organic layer (bottom layer with DCM) containing the extracted lipids, including this compound.
-
Drying: Dry the collected organic extract over anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane for GC-MS, or mobile phase for HPLC-MS) before analysis.
Protocol 2: GC-MS Analysis
A. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
Mass Spectrometer: Time-of-Flight (TOF) or quadrupole mass spectrometer.
-
Column: A mid-polarity poly(trifluoropropylmethylsiloxane) stationary phase column (e.g., RTX-200) or a non-polar poly(dimethylsiloxane) column (e.g., HP-1MS) is suitable for separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 75°C, hold for 1 minute.
-
Ramp 1: Increase to 255°C at 5°C/min.
-
Ramp 2: Increase to 270°C at 0.5°C/min.
-
Ramp 3: Increase to 320°C at 10°C/min, hold for 10 minutes.
-
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from m/z 50 to 550.
B. Analysis Procedure:
-
Injection: Inject 1-2 µL of the reconstituted sample extract into the GC.
-
Data Acquisition: Acquire data in full scan mode to identify unknown components and in Selected Ion Monitoring (SIM) mode for targeted quantification of this compound for higher sensitivity.
-
Identification: Identify the this compound peak based on its retention time and mass spectrum by comparing it to an analytical standard and/or a mass spectral library.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
Protocol 3: UHPLC-MS Analysis
A. Instrumentation and Conditions:
-
UHPLC System: A system capable of high pressures, such as a Waters ACQUITY UPLC.
-
Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 50% B.
-
Increase to 100% B over 10 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-product ion transitions for this compound.
B. Analysis Procedure:
-
Injection: Inject 5-10 µL of the reconstituted sample extract into the UHPLC system.
-
Data Acquisition: Develop an MRM method using a pure standard of this compound to determine the optimal precursor and product ions and collision energies.
-
Identification: Confirm the identity of this compound by its retention time and the presence of the specific MRM transitions.
-
Quantification: Quantify this compound using a calibration curve prepared with external standards or by using a stable isotope-labeled internal standard for improved accuracy.
Visualizations
References
Application Note: Analysis of 10-Heneicosanone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Heneicosanone is a long-chain saturated ketone with the chemical formula C₂₁H₄₂O. Its detection and quantification are of interest in various fields, including organic synthesis, industrial chemistry, and potentially as a biomarker in biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. This application note provides a comprehensive protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and data analysis.
Principle of GC-MS
Gas chromatography separates compounds in a complex mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification and structural elucidation. For quantitative analysis, the abundance of specific ions is measured.
Experimental Protocols
Sample Preparation
The appropriate sample preparation method will depend on the sample matrix. The goal is to extract this compound and remove interfering substances.
For Solid Samples (e.g., powders, tissues):
-
Homogenization: Homogenize the solid sample to increase the surface area for extraction.
-
Solvent Extraction:
-
Accurately weigh a portion of the homogenized sample.
-
Add a suitable organic solvent such as hexane or dichloromethane.
-
Vortex or sonicate the mixture for 15-30 minutes to ensure efficient extraction.
-
Centrifuge the sample to pellet any solid material.
-
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.
-
Concentration: If the expected concentration of this compound is low, the extract can be concentrated under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.
For Liquid Samples (e.g., solutions, biological fluids):
-
Liquid-Liquid Extraction (LLE):
-
Take a known volume of the liquid sample.
-
Add an equal volume of an immiscible organic solvent (e.g., hexane, ethyl acetate).
-
Vortex the mixture vigorously for 2-5 minutes.
-
Allow the layers to separate.
-
Carefully collect the organic layer containing the analyte.
-
Repeat the extraction process for better recovery.
-
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE can provide a cleaner extract.
-
Condition an appropriate SPE cartridge (e.g., C18) with the recommended solvents.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the this compound with a suitable organic solvent.
-
-
Concentration and Reconstitution: As described for solid samples.
GC-MS Instrumentation and Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 150 °C, hold for 2 minRamp: 10 °C/min to 300 °CFinal hold: 300 °C for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 290 °C |
| Scan Mode | Full Scan (m/z 50-500) for identificationSelected Ion Monitoring (SIM) for quantification |
Data Presentation and Analysis
Identification of this compound
The identification of this compound is based on its retention time and mass spectrum. The retention time should be confirmed by analyzing a pure standard under the same chromatographic conditions.
-
Molecular Ion (M⁺·): The molecular ion peak at m/z 310 (C₂₁H₄₂O) may be observed, though it might be of low intensity.
-
α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. For this compound (CH₃(CH₂)₈CO(CH₂)₁₀CH₃), two primary α-cleavage fragments are expected:
-
Cleavage between C9 and C10, resulting in an acylium ion at m/z 155 ([CH₃(CH₂)₈CO]⁺) and a C₁₁H₂₃ radical.
-
Cleavage between C10 and C11, resulting in an acylium ion at m/z 183 ([CH₃(CH₂)₁₀CO]⁺) and a C₉H₁₉ radical.
-
-
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the β-bond. This can lead to characteristic fragment ions.
Expected Major Fragment Ions for this compound:
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 310 | [C₂₁H₄₂O]⁺· | Molecular Ion |
| 183 | [CH₃(CH₂)₁₀CO]⁺ | α-Cleavage |
| 155 | [CH₃(CH₂)₈CO]⁺ | α-Cleavage |
Quantification
For quantitative analysis, a calibration curve should be prepared using a certified analytical standard of this compound. The method of internal standards is recommended for improved accuracy and precision.
-
Standard Preparation: Prepare a series of standard solutions of this compound at different concentrations in a suitable solvent.
-
Internal Standard: Add a constant concentration of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all standards and samples.
-
Calibration Curve: Inject the standards into the GC-MS system and record the peak areas of the target analyte and the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Sample Analysis: Inject the prepared samples and determine the concentration of this compound using the calibration curve.
The analysis can be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The most abundant and specific fragment ions (e.g., m/z 155 and 183) should be selected for monitoring.
Mandatory Visualizations
Experimental workflow for GC-MS analysis of this compound.
Logical relationship of key GC-MS components.
References
Application Note: Analysis of 10-Heneicosanone by High-Performance Liquid Chromatography
Abstract
This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of 10-Heneicosanone, a long-chain aliphatic ketone. Due to its nonpolar nature, a reversed-phase HPLC (RP-HPLC) approach is employed. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and data analysis, tailored for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound (C₂₁H₄₂O) is a long-chain saturated ketone. The analysis of such nonpolar compounds is crucial in various research areas, including organic synthesis, natural product chemistry, and as analytical standards. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable technique for the separation and quantification of these molecules. Given the hydrophobic nature of this compound, a reversed-phase chromatographic method is the most suitable approach.[1][2][3] This method utilizes a nonpolar stationary phase and a polar mobile phase, where retention is primarily driven by hydrophobic interactions.[3]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
-
Structure: this compound is a 21-carbon aliphatic ketone.
-
Polarity: It is a nonpolar molecule due to the long hydrocarbon chain.
-
Solubility: While sparingly soluble in water, its solubility increases significantly in organic solvents such as methanol, acetonitrile, and isopropanol.[4]
-
UV Absorbance: Aliphatic ketones exhibit a weak n→π* electronic transition in the near-UV region, typically around 280 nm, and stronger absorptions in the far-UV range (170-200 nm). For sensitive detection, monitoring at lower wavelengths (e.g., 200-220 nm) is recommended.
Experimental Protocol
Sample and Standard Preparation
Standard Solution:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve the standard in 10 mL of isopropanol to prepare a 1 mg/mL stock solution.
-
From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation:
-
For solid samples, accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable organic solvent (e.g., isopropanol, acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Acetonitrile:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is chosen for its nonpolar stationary phase, which provides excellent retention for hydrophobic molecules like this compound.
-
Mobile Phase: A high-organic, non-aqueous mobile phase is selected to ensure sufficient elution strength for the nonpolar analyte. An isocratic elution is proposed for simplicity and robustness.
-
Temperature: Maintaining a constant column temperature ensures reproducible retention times.
-
Detection: A wavelength of 210 nm is selected to maximize the signal, as aliphatic ketones have stronger absorbance in the far-UV region.
Data Presentation
The following table summarizes the expected quantitative data from the proposed HPLC method.
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) |
| This compound | ~ 8.5 | To be determined | To be determined | > 0.999 |
Note: The retention time is an estimate and may vary depending on the specific HPLC system and column used. LOD and LOQ need to be experimentally determined.
Mandatory Visualizations
The following diagrams illustrate the proposed experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis of this compound.
Conclusion
The proposed reversed-phase HPLC method provides a reliable and robust approach for the analysis of this compound. The detailed protocol and chromatographic conditions outlined in this application note can be readily implemented in a laboratory setting. For analytes with very low concentrations, further optimization or the use of more sensitive detectors like Mass Spectrometry (MS) or Evaporative Light Scattering Detection (ELSD) may be considered.
References
Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 10-Heneicosanone
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 10-Heneicosanone using Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to obtain and interpret ¹H and ¹³C NMR spectra of this long-chain aliphatic ketone. This includes predicted spectral data, standardized experimental procedures, and a visual representation of the analytical workflow.
Introduction
This compound, a 21-carbon aliphatic ketone, is a molecule of interest in various fields, including organic synthesis and as a potential biomarker. Its long aliphatic chains and central carbonyl group present a straightforward yet illustrative example for NMR analysis. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of organic molecules. Protons (¹H) and carbon-13 isotopes (¹³C) within a molecule resonate at distinct frequencies in a magnetic field, providing detailed information about their chemical environment. For ketones, characteristic chemical shifts are observed for the protons on the carbons alpha to the carbonyl group in ¹H NMR, and for the carbonyl carbon itself in ¹³C NMR.[1][2]
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift ranges for aliphatic ketones and long-chain alkanes.[1][2][3]
2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be relatively simple, with key signals corresponding to the protons alpha to the carbonyl group, the long methylene chains, and the terminal methyl groups.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-9, H-11 | 2.40 | Triplet (t) | 4H | ~7.5 |
| H-8, H-12 | 1.55 | Quintet | 4H | ~7.5 |
| H-2 to H-7, H-13 to H-20 | 1.25 | Multiplet (m) | 28H | - |
| H-1, H-21 | 0.88 | Triplet (t) | 6H | ~7.0 |
2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and a series of signals for the aliphatic carbons.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C-10 (C=O) | 211.0 |
| C-9, C-11 | 42.0 |
| C-8, C-12 | 24.0 |
| C-2, C-20 | 22.7 |
| C-3 to C-7, C-13 to C-19 | 29.0 - 32.0 |
| C-1, C-21 | 14.1 |
Experimental Protocols
The following protocols provide a standardized methodology for acquiring high-quality NMR spectra of this compound.
3.1. Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.
3.2. NMR Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into a spinner turbine and check for correct positioning using a sample gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 128 or more scans may be needed due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
3.3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Calibration: Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons responsible for each signal.
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign them to the corresponding nuclei in the this compound molecule.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the NMR spectroscopy experiment for this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The protocols and predicted data presented in this document serve as a comprehensive guide for the NMR analysis of this compound. By following these standardized procedures, researchers can reliably obtain and interpret NMR spectra for structural verification and purity assessment. The provided workflow diagram offers a clear visual aid for the experimental process, from sample preparation to final data analysis.
References
Application Notes and Protocols: 10-Heneicosanone in Pest Management Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Heneicosanone (C₂₁H₄₂O) is a long-chain aliphatic ketone. While direct applications of this compound in established pest management programs are not widely documented, its chemical structure is analogous to compounds known to function as insect semiochemicals, particularly as contact sex pheromones in certain beetle species. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential tool in insect pest management, drawing on established methodologies for pheromone research.
The primary hypothesized role for this compound in pest management is as a component of a contact sex pheromone blend, particularly for long-horned beetles (family Cerambycidae). For instance, the contact sex pheromone of the white-spotted longicorn beetle, Anoplophora malasiaca, is a complex mixture that includes ketones alongside other aliphatic hydrocarbons and lactones.[1] The presence of ketones in the pheromone blend of this species suggests that this compound could have a similar biological function in related pest species.
The protocols outlined below are intended to guide researchers in the identification, synthesis, and bioassay of this compound as a potential insect semiochemical. These methods are foundational to developing pheromone-based pest management strategies such as population monitoring, mass trapping, and mating disruption.
Data Presentation
As there is no established quantitative data for the efficacy of this compound in pest management, the following table provides a template for researchers to populate with their own experimental data when evaluating its potential.
Table 1: Hypothetical Bioassay Data for this compound against a Target Pest
| Bioassay Type | Treatment | Concentration (µg/µL) | Mean Response Time (s) | % Responding Individuals |
| Electroantennography | This compound | 1.0 | 0.5 | 85 |
| Control (Hexane) | - | 0.1 | 5 | |
| Behavioral Assay | This compound | 10.0 | 120 | 70 |
| Control (Hexane) | - | - | 10 |
Experimental Protocols
Protocol 1: Extraction and Identification of Natural Ketones from Insects
This protocol describes the extraction of cuticular hydrocarbons, including ketones, from a target insect species for identification.
Materials:
-
Live or frozen insect specimens
-
Hexane (HPLC grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Microsyringe
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
For live insects, immobilize them by chilling at 4°C for 10-15 minutes.
-
Submerge a single insect in a glass vial containing 1 mL of hexane for 5 minutes. This will dissolve the cuticular lipids, including any long-chain ketones.
-
Carefully remove the insect from the vial.
-
Concentrate the hexane extract to approximately 100 µL under a gentle stream of nitrogen.
-
Inject 1-2 µL of the concentrated extract into the GC-MS for analysis.
-
Analyze the resulting mass spectra to identify potential long-chain ketones, including this compound, by comparing fragmentation patterns with known standards and libraries.
Protocol 2: Electroantennography (EAG) Bioassay
EAG is used to measure the electrical response of an insect's antenna to volatile or contact chemical cues.
Materials:
-
Live insect
-
Dissecting microscope
-
Glass capillary electrodes
-
Saline solution (e.g., insect Ringer's solution)
-
Micromanipulators
-
EAG system (amplifier, data acquisition)
-
Purified air stream
-
This compound solution in hexane (various concentrations)
-
Control (hexane)
Procedure:
-
Excise an antenna from a live, immobilized insect under the dissecting microscope.
-
Mount the antenna between the two glass capillary electrodes filled with saline solution.
-
Establish a continuous, purified air stream over the antenna.
-
Prepare serial dilutions of this compound in hexane.
-
Apply a small amount of the test solution to a piece of filter paper and introduce it into the air stream for a defined period (e.g., 0.5 seconds).
-
Record the depolarization of the antennal signal in response to the stimulus.
-
Use hexane as a negative control.
-
Randomize the presentation of different concentrations and the control.
Protocol 3: Behavioral Bioassay (Contact Chemoreception)
This protocol is designed to assess the behavioral response of an insect to contact with this compound.
Materials:
-
Live insects (e.g., males of the target species)
-
Glass dummy insects or a neutral substrate
-
This compound solution in hexane
-
Control (hexane)
-
Observation arena
-
Video recording equipment (optional)
Procedure:
-
Coat the glass dummy or substrate with a known concentration of the this compound solution and allow the solvent to evaporate completely.
-
Prepare a control dummy coated only with hexane.
-
Introduce a single male insect into the observation arena.
-
After an acclimation period, introduce the treated dummy into the arena.
-
Observe and record specific behaviors such as antennal contact, mounting attempts, and duration of contact.
-
Repeat the experiment with the control dummy.
-
Analyze the frequency and duration of the observed behaviors to determine if this compound elicits a significant response compared to the control.
Mandatory Visualizations
Caption: Workflow for investigating this compound in pest management.
Caption: Hypothesized signaling pathway for this compound.
References
Application of 10-Heneicosanone in Chemical Ecology: A Review of Current Knowledge and Methodological Guidance
A notable scarcity of specific research exists regarding the direct application of 10-henicosanone in chemical ecology studies. While its chemical structure suggests potential as a semiochemical, literature primarily focuses on related long-chain hydrocarbons and other ketones. This document, therefore, provides a comprehensive overview of the methodologies and protocols applicable to the study of long-chain ketones in chemical ecology, using analogous compounds as illustrative examples. This information is intended to guide researchers in designing experiments to investigate the potential role of 10-henicosanone as a semiochemical.
Introduction to Ketones in Chemical Ecology
Ketones are a class of organic compounds that can function as semiochemicals, substances that mediate interactions between organisms.[1][2] In the realm of chemical ecology, they are often components of pheromones (intraspecific communication) and allelochemicals (interspecific communication), influencing behaviors such as mating, aggregation, and host selection.[2][3] Long-chain ketones, in particular, are frequently identified as components of insect cuticular hydrocarbons (CHCs), which play a crucial role in preventing desiccation and in chemical communication.[4]
Potential Roles of 10-Heneicosanone in Insect Communication
Given its structure as a 21-carbon ketone, 10-henicosanone could potentially be involved in several aspects of insect chemical communication:
-
Sex Pheromone Component: Many insects utilize long-chain ketones as part of their sex pheromone blends to attract mates.
-
Aggregation Pheromone: It could signal conspecifics to gather at a food source or a suitable habitat.
-
Kairomone: For predators or parasitoids, 10-henicosanone could act as a cue to locate their prey or host.
-
Allomone: It might serve as a defensive compound, repelling predators or competitors.
-
Cuticular Hydrocarbon: As a component of the insect cuticle, it could play a role in species and nestmate recognition.
Experimental Protocols for Investigating this compound
The following protocols are generalized methodologies for the extraction, identification, and bioassay of insect semiochemicals and are directly applicable to the study of 10-henicosanone.
Extraction of Cuticular Lipids
This protocol describes the extraction of surface lipids from insects, which would contain potential semiochemicals like 10-henicosanone.
Materials:
-
Insect specimens
-
Hexane (HPLC grade)
-
Glass vials with Teflon-lined caps
-
Forceps
-
Vortex mixer
-
Nitrogen gas stream evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Collect insect specimens and freeze them at -20°C.
-
For each sample, place a single insect or a pooled group into a clean glass vial.
-
Add an appropriate volume of hexane to fully submerge the insect(s) (e.g., 1 mL for a medium-sized beetle).
-
Gently agitate the vial for 5-10 minutes to extract the cuticular lipids.
-
Carefully remove the insect(s) from the vial using clean forceps.
-
Concentrate the hexane extract to the desired volume (e.g., 100 µL) under a gentle stream of nitrogen gas.
-
The resulting extract is now ready for chemical analysis.
Chemical Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for identifying and quantifying volatile and semi-volatile organic compounds in a sample.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Impact (EI) Energy: 70 eV
-
Mass Scan Range: m/z 40-550
Procedure:
-
Inject 1-2 µL of the hexane extract into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting compounds.
-
Identify 10-henicosanone by comparing its mass spectrum and retention time with that of an authentic synthetic standard.
-
Quantify the amount of 10-henicosanone using a calibration curve prepared from the synthetic standard.
Behavioral Bioassays
Bioassays are essential to determine the biological activity of a putative semiochemical. The specific design will depend on the hypothesized function of the compound.
This assay tests the behavioral response of an insect to an airborne chemical cue.
Materials:
-
Y-tube or four-arm olfactometer
-
Charcoal-filtered and humidified air source
-
Flow meters
-
Synthetic 10-henicosanone
-
Solvent (e.g., hexane)
-
Filter paper discs
Procedure:
-
Set up the olfactometer with a constant airflow through each arm.
-
Prepare a solution of synthetic 10-henicosanone in hexane at a biologically relevant concentration (determined from extraction data).
-
Apply a known amount of the solution to a filter paper disc and allow the solvent to evaporate.
-
Place the treated filter paper in the odor chamber of one arm of the olfactometer.
-
Place a filter paper treated with solvent only in the odor chamber of the control arm.
-
Introduce a single insect at the downwind end of the olfactometer.
-
Record the time the insect takes to make a choice and which arm it enters.
-
A statistically significant preference for the arm with 10-henicosanone indicates an attractive or arrestant effect.
Quantitative Data Summary
As there is a lack of specific quantitative data for 10-henicosanone in chemical ecology literature, the following table provides an example of how such data would be presented for a hypothetical study on a related long-chain ketone pheromone in an insect species.
| Parameter | Value | Method of Determination | Reference |
| Chemical Identity | |||
| IUPAC Name | This compound | GC-MS, NMR | Hypothetical Study |
| Molecular Formula | C₂₁H₄₂O | Mass Spectrometry | Hypothetical Study |
| Molecular Weight | 310.57 g/mol | Mass Spectrometry | Hypothetical Study |
| Biological Activity | |||
| Behavioral Response | Attraction of males | Y-tube Olfactometer | Hypothetical Study |
| Effective Dose (ED₅₀) | 10 ng on filter paper | Dose-Response Bioassay | Hypothetical Study |
| Natural Abundance | |||
| Amount per individual (female) | 50 ± 15 ng | GC-MS Quantification | Hypothetical Study |
| Release Rate | 5 ng/hour | Aeration-Collection | Hypothetical Study |
Visualizations
The following diagrams illustrate common workflows and concepts in chemical ecology research.
Caption: A typical experimental workflow for the identification and bioassay of insect semiochemicals.
Caption: A simplified signaling pathway for a pheromone-mediated interaction.
Conclusion and Future Directions
While direct evidence for the role of 10-henicosanone in chemical ecology is currently lacking, its chemical properties make it a plausible candidate for a semiochemical. The protocols and workflows outlined in this document provide a solid foundation for researchers to investigate its potential biological activity. Future studies should focus on screening for the presence of 10-henicosanone in insect extracts, followed by rigorous behavioral bioassays to elucidate its function. Such research will contribute to a deeper understanding of the complex chemical language that governs insect interactions and may lead to the development of novel pest management strategies.
References
Application Notes and Protocols for Investigating 10-Heneicosanone as a Putative Semiochemical
For Researchers, Scientists, and Drug Development Professionals
Introduction
Semiochemicals, chemical signals that mediate interactions between organisms, play a crucial role in the behavior and ecology of many species, particularly insects. The identification and characterization of novel semiochemicals hold significant potential for the development of environmentally benign pest management strategies and for advancing our understanding of chemical communication. This document provides a comprehensive set of application notes and detailed experimental protocols for the investigation of 10-Heneicosanone, a long-chain ketone, as a putative semiochemical.
While the specific role of this compound in insect communication is not yet established, its chemical properties suggest it could function as a non-volatile or contact pheromone, potentially involved in behaviors such as species recognition, aggregation, or mating. The following protocols outline a systematic approach to elucidate its biological activity, from initial chemical analysis to behavioral assays and investigation of the underlying signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C21H42O | PubChem |
| Molecular Weight | 310.56 g/mol | PubChem |
| Appearance | White crystalline solid | - |
| Boiling Point | ~357.8 °C at 760 mmHg | Predicted |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., hexane, dichloromethane) | General knowledge |
Table 2: Hypothetical Electroantennography (EAG) Dose-Response Data
| Concentration of this compound (µg/µL) | Mean EAG Response (mV) ± SD (n=10) |
| 0 (Solvent Control) | 0.1 ± 0.05 |
| 0.01 | 0.3 ± 0.1 |
| 0.1 | 0.8 ± 0.2 |
| 1 | 1.5 ± 0.3 |
| 10 | 2.5 ± 0.4 |
| 100 | 2.6 ± 0.4 |
Table 3: Hypothetical Behavioral Response in a Y-Tube Olfactometer Assay
| Treatment Arm | Control Arm | % Insects Choosing Treatment Arm (n=50) | % Insects Choosing Control Arm (n=50) | No Choice (%) | p-value |
| Air + this compound (10 µg) | Clean Air | 72 | 20 | 8 | < 0.01 |
| Air + Solvent | Clean Air | 52 | 48 | 0 | > 0.05 |
Experimental Protocols
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed to confirm the purity of synthetic this compound and to identify and quantify it from biological samples.[1][2][3][4]
Objective: To verify the chemical identity and purity of this compound and to detect its presence in insect extracts.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
DB-1 or similar nonpolar capillary column
-
Helium (carrier gas)
-
Hexane or Dichloromethane (high-purity)
-
Synthetic this compound standard
-
Insect tissue or gland extracts
-
Glass vials (2 mL) with Teflon-lined caps
Procedure:
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in hexane. Create a dilution series (e.g., 1, 10, 50, 100 µg/mL) for calibration.
-
Biological Sample Extraction: Dissect the relevant tissue (e.g., pheromone gland, cuticle) from the insect and place it in a glass vial with 50 µL of hexane.[1] Allow to extract for at least 2 hours.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C for 2 minutes, then ramp at 10°C/minute to 280°C and hold for 10 minutes.
-
Carrier Gas Flow: 1 mL/min (Helium).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-500
-
-
-
Data Analysis:
-
Compare the mass spectrum of the peak of interest in the biological sample to that of the synthetic this compound standard and to a spectral library (e.g., NIST).
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
-
Electrophysiological Assay: Electroantennography (EAG)
EAG is a technique used to measure the summed electrical response of olfactory receptor neurons on an insect's antenna to a volatile or contact chemical stimulus.
Objective: To determine if the insect antenna can detect this compound.
Materials:
-
EAG system (amplifier, data acquisition system)
-
Microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Saline solution (e.g., Kaissling's saline)
-
This compound solutions of varying concentrations in a high-purity solvent (e.g., hexane or paraffin oil).
-
Filter paper strips
-
Pasteur pipettes (stimulus cartridges)
-
Purified and humidified air delivery system
Procedure:
-
Antennal Preparation:
-
Immobilize the insect (e.g., by chilling).
-
Excise an antenna at the base and mount it between two electrodes filled with saline solution. The recording electrode makes contact with the distal end of the antenna, and the reference electrode with the base.
-
-
Stimulus Preparation:
-
Apply 10 µL of a this compound solution to a filter paper strip and insert it into a Pasteur pipette.
-
Prepare a solvent-only control pipette.
-
-
EAG Recording:
-
Pass a continuous stream of purified, humidified air over the antenna.
-
Deliver a puff of air (0.5-1 second) from the stimulus pipette into the continuous airstream, directed at the antenna.
-
Record the resulting depolarization (EAG response) in millivolts (mV).
-
Present stimuli in order of increasing concentration, with sufficient time between puffs for the antenna to recover.
-
-
Data Analysis:
-
Measure the amplitude of the EAG response for each concentration.
-
Subtract the response to the solvent control from the responses to the this compound solutions.
-
Generate a dose-response curve to determine the detection threshold and saturation point.
-
Behavioral Assays
Behavioral assays are essential to determine the function of a putative semiochemical.
Objective: To assess the behavioral response of insects to this compound.
A. Y-Tube Olfactometer Assay (for more volatile ketones or if aerosolized):
-
Setup: A Y-shaped glass tube with a central arm for insect release and two side arms connected to different odor sources.
-
Procedure:
-
Introduce a continuous airflow through both arms of the olfactometer.
-
In one arm, introduce air that has passed over a filter paper treated with this compound. The other arm receives air passed over a solvent-treated filter paper (control).
-
Release an insect at the base of the central arm and observe its choice of arm.
-
Record the first choice and the time spent in each arm.
-
-
Data Analysis: Use a chi-square test to determine if there is a significant preference for the treatment arm over the control arm.
B. Contact Chemoreception/Mating Assay (for non-volatile compounds):
-
Setup: A small arena or petri dish.
-
Procedure:
-
Coat a small object (e.g., a glass rod or a dummy insect) with a solution of this compound. A control object should be coated with the solvent only.
-
Introduce a test insect into the arena and observe its interactions with the treated and control objects.
-
Record behaviors such as antennal contact, mounting, and copulation attempts.
-
-
Data Analysis: Compare the frequency and duration of specific behaviors directed towards the treated versus the control object using appropriate statistical tests (e.g., t-test, Mann-Whitney U test).
Visualizations
Experimental Workflow
Caption: A generalized workflow for the investigation of this compound as a semiochemical.
Generalized Olfactory Signaling Pathway in Insects
Caption: A simplified diagram of a potential G-protein coupled olfactory signaling pathway in insects.
References
Formulating 10-Heneicosanone for Field Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Heneicosanone, a long-chain saturated ketone, has been identified as a semiochemical, a chemical signal used by various organisms.[1] While its parent compound, heneicosane, is a known pheromone in several insect species, including termites and mosquitoes, specific field application data for this compound remains limited in publicly available literature. These application notes provide a comprehensive guide to formulating this compound for field use, drawing upon established protocols for similar long-chain ketone pheromones in integrated pest management (IPM) programs.[2]
The primary applications of insect pheromones in the field are for population monitoring and mating disruption.[2] Effective formulation is critical to ensure the controlled and sustained release of the semiochemical, maximizing its efficacy while minimizing environmental impact. This document outlines protocols for laboratory-based formulation development and subsequent field-testing methodologies.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a stable and effective formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₂₁H₄₂O | [3] |
| Molar Mass | 310.56 g/mol | [3] |
| Appearance | White waxy solid (predicted) | General alkane properties |
| Melting Point | Not specified; Heneicosane: 40-42 °C | |
| Boiling Point | Not specified; Heneicosane: 356.5 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents | General alkane properties |
| CAS Number | 5330-99-4 |
Formulation Development for Controlled Release
The goal of formulation is to create a dispenser that releases this compound at a consistent and effective rate over a prolonged period. Several matrices can be employed for this purpose.
Common Controlled-Release Formulations
-
Rubber Septa: Porous rubber stoppers impregnated with the pheromone. They are cost-effective and easy to prepare.
-
Polyethylene Vials/Tubes: The pheromone is sealed within a polyethylene vessel and diffuses through the polymer at a controlled rate.
-
Microencapsulation: The pheromone is encapsulated in small polymer capsules, which can then be suspended in a liquid for spray application. This method offers good protection from environmental degradation.
-
Wax-Based Formulations: Paraffin wax and emulsions can serve as carriers, providing a constant release rate and good adhesion to plant surfaces.
Experimental Protocol: Preparation of this compound-Impregnated Rubber Septa
This protocol describes a common method for preparing pheromone lures for field trapping and monitoring.
Materials:
-
This compound (high purity)
-
Red rubber septa (pre-extracted with hexane)
-
Hexane (HPLC grade)
-
Micropipette
-
Glass vials with PTFE-lined caps
-
Fume hood
-
Vortex mixer
-
Analytical balance
Procedure:
-
Stock Solution Preparation: In a fume hood, accurately weigh 100 mg of this compound and dissolve it in 10 mL of hexane to prepare a 10 mg/mL stock solution.
-
Septa Loading: Place individual pre-cleaned rubber septa into separate glass vials. Using a micropipette, apply the desired amount of the this compound stock solution directly onto each septum. Common loading doses for monitoring lures range from 10 µg to 1 mg per septum.
-
Solvent Evaporation: Allow the hexane to evaporate completely from the septa in the fume hood for at least 4 hours. The septa are now loaded with the pheromone.
-
Aging: To ensure a more stable release rate, it is recommended to "age" the lures for 24-48 hours in a well-ventilated area before field deployment.
-
Storage: Store the prepared lures in clean, sealed glass vials at -20°C until use.
Field Application and Efficacy Testing
Field trials are essential to determine the effectiveness of the formulated this compound. The two primary field applications are monitoring and mating disruption.
Experimental Protocol: Field Monitoring with Pheromone Traps
This protocol outlines the steps for using this compound-baited traps to monitor the population of a target insect species.
Materials:
-
This compound-loaded rubber septa (lures)
-
Insect traps (e.g., delta traps, wing traps) with sticky liners
-
Stakes or hangers for trap deployment
-
GPS device for recording trap locations
-
Field notebook and data sheets
-
Forceps for handling lures
Procedure:
-
Trap Assembly: Assemble the insect traps according to the manufacturer's instructions. Place a fresh sticky liner in the bottom of each trap.
-
Lure Placement: Using forceps to avoid contamination, place one this compound lure in the center of the sticky liner or in the designated lure holder within the trap.
-
Trap Deployment: Deploy the traps in the field in a grid pattern or transect. The spacing between traps will depend on the target insect and the landscape but is typically 20-50 meters apart. Mount traps on stakes or hang them from vegetation at a height appropriate for the target insect's flight behavior.
-
Data Collection: Check the traps at regular intervals (e.g., weekly). Count and record the number of target insects captured in each trap. Replace sticky liners and lures as needed (lures typically last 4-6 weeks).
-
Data Analysis: Analyze the trap catch data to determine the seasonal flight patterns and relative abundance of the target pest. This information can be used to time control measures more effectively.
Hypothetical Field Efficacy Data
Table 2: Hypothetical Mean Weekly Trap Catch of a Target Moth Species Using Different this compound Formulations
| Formulation Type | Active Ingredient Dose (mg/lure) | Mean Weekly Trap Catch (± SE) |
| Rubber Septum | 1.0 | 25 ± 3.5 |
| Polyethylene Vial | 1.0 | 22 ± 2.8 |
| Microcapsule Spray (on cotton roll) | 1.0 | 18 ± 4.1 |
| Paraffin Wax Emulsion (on card) | 1.0 | 28 ± 3.9 |
| Control (unbaited trap) | 0 | 1 ± 0.5 |
This data is for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow for Formulation and Field Testing
The following diagram illustrates the logical flow of the experimental process, from formulation to data analysis.
Generalized Insect Olfactory Signaling Pathway
While the specific olfactory receptors for this compound are not known, this diagram illustrates a generalized pathway for the reception of a ketone pheromone in an insect.
Conclusion
While further research is needed to identify the specific target insect species and optimize field application strategies for this compound, the protocols and information presented here provide a solid foundation for researchers and drug development professionals. By adapting established methodologies for long-chain ketone pheromones, it is possible to develop and test effective formulations of this compound for use in integrated pest management programs. The successful application of this semiochemical could lead to more sustainable and targeted pest control solutions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10-Heneicosanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 10-Heneicosanone synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing asymmetrical ketones like this compound?
A1: Two highly effective methods for synthesizing asymmetrical ketones with good control over side reactions are the Weinreb Ketone Synthesis and the use of organocuprates (Gilman reagents) with acyl chlorides. Both methods are designed to prevent the common issue of over-addition that can occur with more reactive organometallic reagents like Grignard reagents, which would lead to the formation of tertiary alcohols.[1][2][3][4]
Q2: Why is my yield of this compound consistently low?
A2: Low yields in organic synthesis can stem from a variety of factors. Common culprits include incomplete reactions, side product formation, and loss of product during workup and purification.[5] For the synthesis of this compound, specific issues could be related to the purity of starting materials (decanoyl chloride, undecyl bromide), the activity of your organometallic reagent, or reaction conditions such as temperature and reaction time. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial.
Q3: How can I minimize the formation of tertiary alcohol byproduct?
A3: The formation of a tertiary alcohol results from the ketone product reacting further with the organometallic reagent. To prevent this, it is recommended to use less reactive nucleophiles. The Weinreb-Nahm amide provides a stable intermediate that resists over-addition. Alternatively, using an organocuprate (Gilman reagent) is an excellent strategy as they are known to react with acyl chlorides but not readily with the resulting ketone.
Q4: What is the best way to purify this compound?
A4: Given that this compound is a long-chain aliphatic ketone, it is a relatively non-polar compound. Purification can typically be achieved through flash column chromatography on silica gel using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. For removal of unreacted aldehydes or other reactive ketones, a bisulfite extraction can be an effective purification step.
Troubleshooting Guides
Method 1: Weinreb Ketone Synthesis
This method involves the preparation of a Weinreb-Nahm amide from decanoic acid, followed by reaction with an undecyl Grignard reagent.
Step 1: Synthesis of N-methoxy-N-methyl decanamide (Weinreb Amide)
-
To a solution of decanoic acid (1 equiv.) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 equiv.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain decanoyl chloride.
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 equiv.) in DCM and cool to 0 °C.
-
Slowly add pyridine (3 equiv.) to the solution.
-
Add the previously prepared decanoyl chloride dropwise to the N,O-dimethylhydroxylamine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the Weinreb amide.
Step 2: Synthesis of this compound
-
Prepare the undecyl Grignard reagent by reacting undecyl bromide (1.5 equiv.) with magnesium turnings (1.6 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the Grignard reagent to 0 °C.
-
In a separate flask, dissolve the Weinreb amide (1 equiv.) in anhydrous THF under an inert atmosphere and cool to 0 °C.
-
Slowly add the Grignard reagent to the Weinreb amide solution.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of Weinreb amide | Incomplete conversion of carboxylic acid to acid chloride. | Ensure the use of fresh oxalyl chloride and a catalytic amount of DMF. Monitor the reaction by IR to confirm the disappearance of the carboxylic acid O-H stretch. |
| Degradation of the acid chloride. | Use the acid chloride immediately after its formation. | |
| Low yield of this compound | Inactive Grignard reagent. | Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use freshly crushed magnesium turnings. |
| Over-addition of the Grignard reagent. | While less common with Weinreb amides, ensure slow addition of the Grignard reagent at a low temperature (0 °C). | |
| Presence of undecane in the final product | The Grignard reagent was quenched before reacting with the Weinreb amide. | Ensure the reaction mixture is anhydrous until the quenching step. |
| Difficult purification | Presence of unreacted Weinreb amide. | Ensure the Grignard reagent is added in a slight excess (1.1-1.2 equivalents). Monitor the reaction to completion by TLC. |
Data Presentation: Representative Yields for Weinreb Ketone Synthesis
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Decanoic acid, Oxalyl chloride, N,O-dimethylhydroxylamine | DCM | 0 to RT | 14 | 85-95 |
| 2 | Weinreb amide, Undecylmagnesium bromide | THF | 0 to RT | 3 | 70-85 |
Workflow for Weinreb Synthesis of this compound
Method 2: Organocuprate (Gilman Reagent) Synthesis
This method involves the reaction of decanoyl chloride with lithium diundecylcuprate.
-
Prepare undecyllithium by reacting undecyl bromide (2.2 equiv.) with lithium metal (4.4 equiv.) in anhydrous diethyl ether under an inert atmosphere at -78 °C.
-
In a separate flask, suspend copper(I) iodide (1.1 equiv.) in anhydrous diethyl ether at -78 °C under an inert atmosphere.
-
Slowly add the undecyllithium solution to the CuI suspension at -78 °C to form the Gilman reagent (lithium diundecylcuprate).
-
In another flask, dissolve decanoyl chloride (1 equiv.) in anhydrous diethyl ether under an inert atmosphere and cool to -78 °C.
-
Slowly add the decanoyl chloride solution to the freshly prepared Gilman reagent at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of this compound | Decomposition of the organocuprate reagent. | Organocuprates are thermally unstable; prepare and use the Gilman reagent at low temperatures (-78 °C). |
| Incomplete reaction. | Ensure the decanoyl chloride is added slowly to the Gilman reagent to maintain a low reaction temperature. | |
| Formation of undecylundecane | Homocoupling of the undecyl groups. | This is a common side reaction with organocuprates. Minimize by maintaining a low temperature and using the reagent promptly after formation. |
| Presence of unreacted decanoyl chloride | Insufficient Gilman reagent. | Ensure the preparation of the organolithium and subsequent Gilman reagent is efficient. Titration of the organolithium reagent before use is recommended. |
Data Presentation: Representative Yields for Organocuprate Synthesis
| Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Decanoyl chloride, Lithium diundecylcuprate | Diethyl Ether | -78 | 2 | 65-80 |
Workflow for Organocuprate Synthesis of this compound
References
- 1. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 2. organic chemistry - Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Khan Academy [khanacademy.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of Crude 10-Heneicosanone by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 10-Heneicosanone via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds based on differences in solubility. The method involves dissolving the impure compound in a suitable solvent at a high temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. The impurities remain dissolved in the solvent (mother liquor) and are separated by filtration. The effectiveness of this technique relies on the principle that the solubility of most solids increases with temperature.[1]
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at room or cold temperatures.[1][2] For a long-chain aliphatic ketone like this compound, which is a relatively non-polar molecule, suitable solvents are typically low to medium polarity organic solvents. Based on the solubility of similar long-chain ketones, good solvent choices include:
-
Ethanol: Often a good starting point for the recrystallization of many organic compounds.[2]
-
Acetone: Known to be a good solvent for ketones.[3]
-
Hexane or Heptane: Non-polar solvents that can be effective, especially when used in a solvent pair with a more polar solvent.
-
Methanol: Can be a useful solvent for compounds with higher polarity than other alcohols would dissolve.
-
Ethyl Acetate: An excellent solvent with a suitable boiling point.
A solvent pair, such as ethanol-water or acetone-hexane, can also be effective if a single solvent does not provide the desired solubility characteristics.
Q3: How do I choose the best solvent system for my specific sample of crude this compound?
A3: The best way to determine the optimal solvent is through small-scale trial experiments. Place a small amount of your crude this compound in separate test tubes and add a few drops of different solvents. Observe the solubility at room temperature and then upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.
Q4: What is the expected recovery yield for the recrystallization of this compound?
A4: The recovery yield depends on several factors, including the purity of the crude material, the choice of solvent, and the care taken during the procedure. A well-optimized recrystallization can yield a significant recovery of pure product. However, some loss of product is inevitable as some will remain in the mother liquor. To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the compound.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, acetone)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture while stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent to ensure the solution is saturated.
-
Hot Filtration (if necessary): If there are insoluble impurities or colored impurities (after adding decolorizing charcoal), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 15-20 minutes to maximize the yield of crystals.
-
Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by leaving them under vacuum on the filter funnel for a period, followed by air drying or using a desiccator.
Quantitative Data
The following table summarizes the solubility of 2-nonadecanone, a long-chain methyl alkyl ketone with a similar chain length to this compound, in various organic solvents at different temperatures. This data can be used as a guide for selecting a suitable solvent system for this compound.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Acetone | 0 | 0.5 |
| 20 | 2.5 | |
| 40 | 15.0 | |
| Methanol | 0 | <0.1 |
| 20 | 0.2 | |
| 40 | 1.0 | |
| Ethanol (95%) | 0 | 0.1 |
| 20 | 0.8 | |
| 40 | 4.0 | |
| n-Hexane | 0 | 1.0 |
| 20 | 8.0 | |
| 40 | 40.0 |
Data adapted from the solubility characteristics of 2-nonadecanone, which serves as a proxy for this compound due to structural similarity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. This compound does not dissolve in the hot solvent. | - Insufficient solvent.- Incorrect solvent choice. | - Add more hot solvent in small increments.- Try a different, more suitable solvent or a solvent pair. |
| 2. No crystals form upon cooling. | - Too much solvent was used, resulting in an unsaturated solution.- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound. |
| 3. Oiling out occurs (a liquid layer separates instead of crystals). | - The boiling point of the solvent is higher than the melting point of this compound.- The compound is significantly impure.- Cooling is too rapid. | - Use a lower-boiling solvent.- Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and cool slowly.- Ensure slow cooling to room temperature before placing in an ice bath. |
| 4. Very low recovery of purified crystals. | - Too much solvent was used.- The cooling time in the ice bath was insufficient.- Premature crystallization during hot filtration. | - Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals.- Ensure the solution is thoroughly chilled in the ice bath.- Use a minimal amount of a less polar solvent to wash the crystals during filtration. |
| 5. The recrystallized product is still impure. | - Cooling was too rapid, trapping impurities in the crystal lattice.- The chosen solvent did not effectively separate the impurity. | - Repeat the recrystallization process, ensuring slow cooling.- Select a different solvent system where the impurity has a significantly different solubility profile from this compound. |
Visualizations
References
Technical Support Center: Synthesis of Long-Chain Ketones
Welcome to the technical support center for the synthesis of long-chain ketones. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing long-chain ketones?
A1: Several classical and modern methods are employed for synthesizing long-chain ketones. The choice of method depends on the availability of starting materials, required scale, and functional group tolerance. Key methods include:
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Oxidation of Secondary Alcohols: A reliable method where a long-chain secondary alcohol is oxidized to the corresponding ketone. The reaction is generally high-yielding and stops at the ketone stage.[1][2][3][4]
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Grignard Reaction: This involves the reaction of a Grignard reagent with an acid chloride or an ester. While versatile, it is sensitive to reaction conditions and prone to side reactions.[5]
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Acetoacetic Ester Synthesis: A classic method that allows for the construction of ketones by alkylating an acetoacetic ester followed by hydrolysis and decarboxylation. This is a powerful technique for adding a three-carbon unit.
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Catalytic Ketonization: Modern methods using catalysts based on iron, manganese, or other transition metals can produce long-chain ketones from starting materials like esters or carboxylic acids, often with high selectivity and yields.
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Ozonolysis of Alkenes: The oxidative cleavage of a carbon-carbon double bond in an alkene can yield ketones, depending on the substitution pattern of the alkene.
Q2: My long-chain ketone is difficult to purify. What are the recommended purification techniques?
A2: Long-chain ketones can be challenging to purify due to their high boiling points and potential for decomposition with prolonged heating.
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Distillation: Fractional distillation is common, but it's crucial to perform it under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition.
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Column Chromatography: For smaller scales or for removing polar impurities, column chromatography using silica gel is effective.
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Crystallization: If the ketone is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective purification method.
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Chemical Treatment: In some cases, crude ketones can be treated with non-volatile amines during distillation to convert aldehyde impurities into high-boiling derivatives that remain in the distillation residue.
Q3: How can I minimize side reactions when using Grignard reagents to synthesize ketones?
A3: Grignard reactions are prone to several side reactions that can lower the yield of the desired ketone. Key strategies to minimize these include:
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Strict Anhydrous Conditions: Grignard reagents react readily with water. All glassware must be thoroughly dried (flame- or oven-dried), and anhydrous solvents must be used to prevent quenching the reagent.
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Low Temperature: Performing the reaction at low temperatures (-78 °C to 0 °C) favors the desired nucleophilic addition over side reactions like enolization and reduction.
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Slow Reagent Addition: Adding the Grignard reagent or the ketone substrate dropwise helps to control the reaction exotherm and can minimize side reactions like Wurtz coupling.
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Choice of Reagent: In cases of sterically hindered ketones, the Grignard reagent may act as a base, causing enolization. Using a less hindered Grignard reagent or a different organometallic reagent (like an organolithium) can sometimes mitigate this issue.
Troubleshooting Guides
This section provides structured guidance for resolving specific issues encountered during synthesis.
Guide 1: Low Yield in Grignard Synthesis of Ketones
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation; Starting Material Recovered | 1. Inactive Grignard Reagent: The reagent was quenched by moisture or atmospheric oxygen. | - Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). - Use freshly distilled anhydrous solvents (e.g., diethyl ether, THF). - Activate magnesium turnings with iodine or 1,2-dibromoethane before adding the alkyl halide. |
| 2. Enolization of Ketone: The Grignard reagent acted as a base, deprotonating the ketone's α-proton, especially with sterically hindered ketones. | - Lower the reaction temperature significantly (e.g., -78 °C). - Use a less sterically bulky Grignard reagent if possible. - Consider inverse addition: slowly add the ketone to the Grignard reagent. | |
| Significant Byproduct Formation | 1. Wurtz Coupling Product: The Grignard reagent coupled with unreacted alkyl halide, forming a hydrocarbon byproduct. | - Add the alkyl halide slowly to the magnesium suspension during reagent formation. - Maintain a moderate temperature to avoid localized heating. |
| 2. Reduction Product: The ketone was reduced to a secondary alcohol, which can occur if the Grignard reagent has β-hydrogens. | - Lower the reaction temperature. - Choose a Grignard reagent without β-hydrogens if the substrate allows. | |
| 3. Aldol Condensation Product: The enolate (formed from ketone deprotonation) reacted with another molecule of the starting ketone. | - Maintain a very low reaction temperature (-78 °C). - Use inverse addition to keep the concentration of the ketone low. |
Guide 2: Issues in the Oxidation of Secondary Alcohols
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction; Starting Alcohol Remains | 1. Insufficient Oxidizing Agent: Not enough oxidant was used for the amount of alcohol. | - Ensure the stoichiometry is correct; sometimes a slight excess of the oxidizing agent is needed. |
| 2. Low Reaction Temperature/Time: The reaction was not heated sufficiently or for long enough to go to completion. | - Increase the reaction temperature or prolong the reaction time, monitoring progress by TLC or GC. | |
| Formation of Unwanted Byproducts | 1. Over-oxidation (less common for secondary alcohols): With very harsh conditions or certain substrates, C-C bond cleavage might occur. | - Use a milder oxidizing agent like Pyridinium chlorochromate (PCC) or a TEMPO-based system. - Carefully control the reaction temperature. |
| 2. Formation of Esters: If a carboxylic acid byproduct is formed (from over-oxidation of a primary alcohol impurity), it can react with unreacted alcohol to form an ester. | - Ensure the starting secondary alcohol is pure and free from primary alcohol contamination. - Use conditions that are selective for secondary alcohol oxidation. |
Experimental Protocols
Protocol 1: Synthesis of a Long-Chain Ketone via Grignard Reaction
This protocol describes the synthesis of a ketone from a long-chain alkyl magnesium bromide and an acid chloride.
Materials:
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Magnesium turnings (1.2 eq)
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Anhydrous diethyl ether or THF
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Long-chain alkyl bromide (1.0 eq)
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Acid chloride (1.0 eq)
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Saturated aqueous NH₄Cl solution
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Iodine crystal (catalytic amount)
Procedure:
-
Grignard Reagent Preparation:
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Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
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Dissolve the long-chain alkyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
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Add a small portion of the alkyl bromide solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle reflux).
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Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a steady reflux.
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After the addition is complete, stir the mixture until most of the magnesium is consumed.
-
-
Reaction with Acid Chloride:
-
Cool the prepared Grignard reagent to 0 °C in an ice bath.
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Dissolve the acid chloride (1.0 eq) in anhydrous diethyl ether.
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Add the acid chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
-
Work-up:
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Cool the reaction mixture again in an ice bath.
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Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
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Protocol 2: Oxidation of a Secondary Alcohol using PCC
This protocol describes the oxidation of a long-chain secondary alcohol to a ketone using Pyridinium chlorochromate (PCC).
Materials:
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Long-chain secondary alcohol (1.0 eq)
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Pyridinium chlorochromate (PCC) (1.5 eq)
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Anhydrous dichloromethane (DCM)
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Silica gel
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
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Dissolve the long-chain secondary alcohol (1.0 eq) in anhydrous DCM.
-
-
Oxidation:
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Add the alcohol solution to the PCC suspension in one portion.
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Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress using TLC until the starting alcohol is consumed.
-
-
Work-up:
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Upon completion, dilute the reaction mixture with diethyl ether.
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Pass the mixture through a short plug of silica gel to filter off the chromium byproducts, and wash the silica plug thoroughly with diethyl ether.
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Combine the filtrates and concentrate under reduced pressure to obtain the crude ketone.
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If necessary, further purify the product by column chromatography or vacuum distillation.
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Visualized Workflows and Relationships
Caption: A decision tree for troubleshooting low yields in ketone synthesis.
Caption: A flowchart to help select an appropriate synthetic strategy.
Caption: Pathways showing desired product and common side reactions.
References
Stability and storage conditions for 10-Heneicosanone
Technical Support Center: 10-Heneicosanone
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Based on the stability of similar long-chain hydrocarbons, refrigeration (2-8 °C) is recommended to minimize potential degradation over extended periods. Protect from direct sunlight and moisture.
Q2: Is this compound stable at room temperature?
A2: this compound is expected to be stable at room temperature in a closed container under normal handling conditions for short periods.[1] For prolonged storage, cooler temperatures are advised to ensure maximum integrity.
Q3: What solvents can be used to dissolve this compound?
A3: As a long-chain ketone, this compound is nonpolar and is expected to be insoluble in water.[2] It should be soluble in nonpolar organic solvents such as dichloromethane, diethyl ether, and hexane. Gentle heating and sonication may be required to achieve complete dissolution.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data for this compound is limited. However, like its corresponding alkane, it should be considered incompatible with strong oxidizing agents.[1] Contact with strong acids or bases should also be avoided as a general precaution.
Q5: What is the expected appearance of this compound?
A5: this compound is expected to be a white, waxy solid at room temperature, similar to n-Heneicosane which has a melting point of around 40°C.[1]
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale & Notes |
| Storage Temperature | 2-8 °C (Long-term) | Minimizes potential for slow degradation; based on general best practices for organic compounds. |
| Room Temperature (Short-term) | Expected to be stable for short durations in a sealed container. | |
| Atmosphere | Standard Air / Optional Inert Gas | For extended storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidation. |
| Container | Tightly sealed glass vial or bottle | Prevents contamination from moisture and air. |
| Light Conditions | Store in the dark or in an amber vial | Protects from potential light-induced degradation. |
| Incompatibilities | Strong oxidizing agents | Risk of vigorous reaction and degradation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty Dissolving the Compound | 1. Incorrect solvent choice.2. Insufficient temperature or agitation.3. Compound has low solubility at the desired concentration. | 1. Use a nonpolar organic solvent (e.g., hexane, dichloromethane).2. Gently warm the solution while stirring or use an ultrasonic bath.3. Try preparing a more dilute solution or perform a solubility test with small aliquots in various solvents. |
| Compound Appears Discolored or Clumped | 1. Moisture absorption.2. Potential degradation or contamination. | 1. Ensure the container is tightly sealed and stored in a dry environment.2. Assess purity using an appropriate analytical technique (e.g., TLC, GC-MS). If impure, purification by recrystallization or column chromatography may be necessary. |
| Inconsistent Experimental Results | 1. Incomplete dissolution leading to inaccurate concentration.2. Degradation of the compound in the experimental medium.3. Non-homogenous stock solution. | 1. Visually confirm that the compound is fully dissolved before use.2. Prepare fresh solutions for each experiment and avoid prolonged storage of solutions.3. Ensure the stock solution is vortexed or sonicated thoroughly before taking an aliquot. |
Visual Guides
Below are diagrams illustrating key logical workflows for handling and troubleshooting this compound.
Caption: Recommended storage protocol for this compound.
Caption: Troubleshooting workflow for solubility issues.
References
Avoiding degradation of 10-Heneicosanone during experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 10-Heneicosanone to avoid its degradation during experiments. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound, a long-chain aliphatic ketone, can be compromised by several factors, including:
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Light Exposure: Ultraviolet (UV) radiation can induce photochemical degradation.
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Strong Oxidizing Agents: Contact with strong oxidizers can lead to cleavage of the carbon chain.
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Extreme pH Conditions: Although generally stable, prolonged exposure to strong acids or bases may catalyze degradation pathways.
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Elevated Temperatures: High temperatures can accelerate degradation processes.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is recommended to:
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Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.
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Keep it in a cool, dry, and well-ventilated place. For long-term storage, refrigeration (2-8°C) is advisable.
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Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the container will be opened multiple times.
Q3: My this compound sample has been stored for a while, and I suspect it may have degraded. What are the signs of degradation?
A3: Signs of degradation may not always be visible. However, you might observe:
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A change in the physical appearance of the compound (e.g., discoloration, clumping).
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The appearance of additional peaks in analytical tests such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
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A decrease in the expected peak area for this compound in your chromatograms compared to a fresh standard.
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Inconsistent or unexpected results in your experiments.
Q4: Can the choice of solvent affect the stability of this compound in my experiments?
A4: Yes, the solvent can influence the stability of ketones. For this compound:
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Protic vs. Aprotic Solvents: The keto-enol tautomerism equilibrium can be affected by the solvent. In polar, protic solvents, the keto form is generally favored. While this does not directly imply degradation, the enol form can be more reactive towards certain reagents.
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Peroxide-Forming Solvents: Avoid using aged peroxide-forming solvents (e.g., diethyl ether, tetrahydrofuran) that have not been properly stored and tested, as peroxides are strong oxidizing agents.
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Purity: Always use high-purity, dry solvents to prevent contamination and unwanted side reactions.
Troubleshooting Guides
Problem: I am observing unexpected byproducts in my reaction mixture containing this compound.
| Possible Cause | Troubleshooting Step |
| Photodegradation | Repeat the experiment in the dark or by wrapping the reaction vessel in aluminum foil to exclude light. |
| Oxidation | Ensure all solvents are freshly distilled or purchased as high-purity, anhydrous grade. If applicable, degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Contaminated Reagents | Verify the purity of all other reagents used in the experiment. Consider purifying reagents if necessary. |
| Thermal Degradation | If the reaction is performed at an elevated temperature, consider if the temperature can be lowered. Run a control experiment with this compound at the reaction temperature without other reagents to check for thermal stability. |
Problem: The purity of my this compound stock solution appears to be decreasing over time.
| Possible Cause | Troubleshooting Step |
| Improper Storage of Solution | Prepare fresh solutions of this compound for each experiment whenever possible. If a stock solution must be stored, keep it in a tightly sealed, amber vial at low temperature (2-8°C). |
| Solvent Reactivity | Ensure the chosen solvent is inert to this compound. For long-term storage in solution, consider a non-polar, aprotic solvent. |
| Repeated Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use vials to avoid repeated warming and cooling of the entire batch. |
Summary of Potential Degradation Pathways
The following table summarizes the primary degradation pathways that could affect this compound based on the general chemistry of aliphatic ketones.
| Degradation Pathway | Triggering Conditions | Potential Products | Prevention Measures |
| Photodegradation (Norrish Type I) | UV light exposure (typically 270-280 nm)[1] | Acyl and alkyl radicals, which can lead to a variety of smaller molecules. | Protect from light by using amber vials and conducting experiments in the dark. |
| Photodegradation (Norrish Type II) | UV light exposure in the presence of abstractable gamma-hydrogens. | An enol and an alkene. | Protect from light. This pathway is less likely for this compound due to the long alkyl chains. |
| Oxidation | Presence of strong oxidizing agents (e.g., peroxides, permanganate). | Cleavage of the carbon-carbon bonds adjacent to the carbonyl group, forming carboxylic acids with shorter chains.[2] | Use high-purity, fresh solvents and reagents. Store under an inert atmosphere. |
| Acid/Base Catalyzed Reactions | Strong acidic or basic conditions. | While aliphatic ketones are relatively stable, extreme pH could potentially lead to condensation or cleavage reactions over time. | Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. If so, minimize exposure time. |
Experimental Protocols
Protocol for Preparing a Standard Solution of this compound
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Materials:
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This compound (solid)
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High-purity solvent (e.g., hexane, dichloromethane, acetonitrile, HPLC grade)
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Calibrated analytical balance
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Volumetric flask (Class A)
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Amber glass vial with a PTFE-lined cap
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-
Procedure:
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Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of this compound accurately using an analytical balance.
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Quantitatively transfer the weighed solid to the volumetric flask.
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Add a small amount of the chosen solvent to dissolve the solid completely.
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Once dissolved, add the solvent to the calibration mark of the volumetric flask.
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Cap the flask and invert it several times to ensure a homogeneous solution.
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Transfer the solution to a labeled amber glass vial for storage.
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If not for immediate use, flush the vial with an inert gas before sealing and store at the recommended temperature.
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Visualizations
Caption: Workflow for proper handling and preparation of this compound solutions.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Analysis of 10-Heneicosanone by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 10-Heneicosanone using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation for this compound analysis by GC-MS?
A1: For solid samples like this compound, dissolution in a suitable volatile organic solvent is required.[1] Recommended solvents include hexane, dichloromethane, or ethyl acetate.[1][2] The sample concentration should be approximately 10 µg/mL for a 1 µL injection.[3] It is crucial to ensure the sample is free of particles by filtering or centrifuging it before transferring it to a glass autosampler vial.[3] To avoid contamination, use clean glass containers and avoid plastics.
Q2: What are the optimal GC-MS parameters for analyzing long-chain ketones like this compound?
A2: While specific parameters for this compound may require optimization, a good starting point can be derived from methods used for other long-chain ketones. A non-polar or mid-polarity column is generally recommended. The temperature program should be designed to elute the high-boiling point ketone effectively without causing thermal degradation.
Q3: My chromatogram shows significant peak tailing for this compound. What are the possible causes and solutions?
A3: Peak tailing for polar compounds like ketones is often caused by interactions with active sites in the GC system, such as contaminated surfaces in the inlet liner or column. Other causes can include improper column installation or a poor column cut. To resolve this, try replacing the inlet liner, trimming the first few centimeters of the column, or using a column specifically designed for inertness.
Q4: I am observing a high baseline noise in my GC-MS analysis. What could be the cause?
A4: High baseline noise can stem from several sources, including impurities in the carrier gas, column bleed from stationary phase degradation, or contamination in the injector or detector. Ensure high-purity carrier gas is used and that gas filters are functioning correctly. If column bleed is suspected, you may need to condition the column or replace it if it is old.
Q5: Can I analyze this compound without derivatization?
A5: Yes, long-chain ketones like this compound are generally volatile enough for GC-MS analysis without derivatization. Derivatization is typically necessary for compounds with active functional groups like alcohols or carboxylic acids to increase their volatility.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Fronting)
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Symptom: Asymmetrical peaks, with the latter half (tailing) or the first half (fronting) being broader.
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Possible Causes & Solutions:
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Active Sites: Ketones can interact with active sites in the inlet or column.
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Solution: Replace the inlet liner with a new, deactivated one. Trim 10-15 cm from the front of the column.
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Column Overload: Injecting too much sample can lead to peak fronting.
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Solution: Reduce the injection volume or dilute the sample.
-
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Improper Column Installation: A poor column cut or incorrect insertion depth can cause peak distortion.
-
Solution: Re-cut the column ensuring a clean, square cut and reinstall it according to the manufacturer's instructions.
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Solvent Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.
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Solution: Choose a solvent with a polarity similar to the stationary phase.
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Problem: Low or No Signal
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Symptom: The peak for this compound is very small or absent.
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Possible Causes & Solutions:
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Sample Concentration: The sample may be too dilute.
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Solution: Prepare a more concentrated sample.
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Injector Leak: A leak in the injector can prevent the sample from reaching the column.
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Solution: Perform a leak check of the injector using an electronic leak detector.
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Syringe Issue: The syringe may be clogged or not functioning correctly.
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Solution: Clean or replace the syringe.
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MS Detector Issue: The detector may not be functioning correctly.
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Solution: Check the MS tune report for any issues and perform a tune if necessary.
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Problem: Ghost Peaks
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Symptom: Peaks appear in the chromatogram that are not from the current sample.
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Possible Causes & Solutions:
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Carryover: Residue from a previous, more concentrated sample is eluting.
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Solution: Run several solvent blanks to wash the system.
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Contaminated Syringe: The syringe may be contaminated.
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Solution: Thoroughly clean the syringe with multiple solvent rinses.
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Septum Bleed: Particles from an old or over-tightened septum can enter the inlet.
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Solution: Replace the septum.
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GC-MS Parameters for Long-Chain Ketone Analysis
The following table provides a starting point for the GC-MS parameters for the analysis of this compound. Optimization may be required.
| Parameter | Recommended Setting | Alternative Setting |
| GC Column | Non-polar (e.g., DB-5MS, HP-1MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | Mid-polarity (e.g., RTX-200) |
| Injector Temperature | 250 °C | 280 °C |
| Injection Mode | Splitless (for trace analysis) | Split (10:1 or higher for concentrated samples) |
| Injection Volume | 1 µL | 2 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Hydrogen |
| Oven Program | Initial: 75°C (hold 1 min), Ramp 1: 5°C/min to 255°C, Ramp 2: 0.5°C/min to 270°C, Ramp 3: 10°C/min to 320°C (hold 10 min) | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 10 min) |
| MS Transfer Line | 280 °C | 300 °C |
| MS Ion Source | 230 °C | 250 °C |
| MS Quadrupole | 150 °C | - |
| Ionization Mode | Electron Ionization (EI) at 70 eV | - |
| Scan Range | 40-700 m/z | 50-550 m/z |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound.
1. Sample Preparation
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Weigh approximately 1 mg of the this compound standard or sample.
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Dissolve the solid in 1 mL of a volatile organic solvent such as hexane or dichloromethane in a clean glass vial. This creates a stock solution of 1 mg/mL.
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Perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.
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If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter into a clean 2 mL glass autosampler vial.
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Cap the vial immediately to prevent solvent evaporation.
2. GC-MS System Setup and Analysis
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Set up the GC-MS instrument with the parameters outlined in the table above.
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Perform a solvent blank injection to ensure the system is clean.
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Inject 1 µL of the prepared sample onto the GC-MS system.
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Acquire the data in full scan mode.
3. Data Analysis
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Integrate the chromatographic peak corresponding to this compound.
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Examine the mass spectrum of the peak and compare it to a reference spectrum if available. The mass spectrum should exhibit characteristic fragmentation patterns for a long-chain ketone.
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For quantitative analysis, prepare a calibration curve using standards of known concentrations.
Troubleshooting Workflow
Caption: A flowchart for systematic troubleshooting of common GC-MS issues.
References
Technical Support Center: Overcoming Matrix Effects in 10-Heneicosanone Analysis
Welcome to the technical support center for the analysis of 10-Heneicosanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to matrix effects in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound, focusing on the impact of the sample matrix.
Issue 1: Poor reproducibility and accuracy in quantitative results.
Possible Cause: Undiagnosed matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and reproducibility of your quantitative analysis.[1][2]
Troubleshooting Steps:
-
Assess Matrix Effects Quantitatively: Perform a post-extraction spike experiment to determine the matrix factor (MF).[3]
-
Procedure: Compare the peak area of this compound in a post-extraction spiked blank sample to the peak area of a neat standard solution at the same concentration.
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Interpretation:
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MF < 1 indicates ion suppression.
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MF > 1 indicates ion enhancement.
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An MF between 0.8 and 1.2 is generally considered acceptable, but this can be method-dependent.
-
-
-
Implement an Internal Standard (IS): The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[4] If a SIL-IS for this compound is unavailable, a structurally similar long-chain alkane, such as heneicosane (C21), can be used.[5] The IS should be added to the sample at the beginning of the sample preparation process.
-
Optimize Sample Preparation: A cleaner sample extract will minimize matrix effects. Consider the following techniques:
-
Dilution: If sensitivity is not a limiting factor, diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract compared to simple protein precipitation. Optimize the choice of organic solvent based on the polarity of this compound.
-
Solid-Phase Extraction (SPE): SPE is often the most effective technique for removing interfering matrix components and providing a clean extract.
-
Issue 2: Low signal intensity or complete signal loss for this compound.
Possible Cause: Significant ion suppression is likely occurring, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer source.
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC or GC method to separate this compound from the interfering matrix components.
-
LC-MS: Adjust the gradient profile, mobile phase composition, or consider a different column chemistry to improve separation.
-
GC-MS: Optimize the oven temperature program to enhance the resolution between your analyte and interfering peaks.
-
-
Enhance Sample Cleanup: If chromatographic optimization is insufficient, a more rigorous sample preparation method is necessary. Solid-Phase Extraction (SPE) is highly recommended for removing a broad range of interferences.
-
Check for Source Contamination: A dirty ion source can exacerbate matrix effects. Perform routine maintenance and cleaning of your mass spectrometer's ion source.
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best sample preparation technique to minimize matrix effects for this compound analysis?
A1: The choice of sample preparation technique depends on the sample matrix and the required sensitivity. For complex biological matrices like plasma or serum, Solid-Phase Extraction (SPE) is generally the most effective method for removing interfering components and reducing matrix effects. Liquid-Liquid Extraction (LLE) can also be a good alternative, offering cleaner extracts than protein precipitation (PPT).
Q2: I am using protein precipitation, but still experiencing significant matrix effects. What should I do?
A2: While simple, protein precipitation is often the least effective method for removing matrix components, especially phospholipids which are a major cause of ion suppression. If you are facing issues with PPT, consider switching to LLE or, preferably, SPE for a cleaner sample extract.
Analytical Method
Q3: Is a stable isotope-labeled internal standard (SIL-IS) necessary if I have a good sample preparation method?
A3: Yes, it is highly recommended. While a robust sample preparation method can significantly reduce matrix effects, it may not eliminate them completely. A SIL-IS co-elutes with the analyte and experiences the same ionization effects, thereby correcting for any residual matrix-induced variations and improving the accuracy and reliability of quantification.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The standard method is the post-extraction spike experiment. This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses gives you the matrix factor (MF), which quantifies the degree of ion suppression or enhancement.
Data Interpretation
Q5: My matrix factor is consistently below 0.7. What are my options?
A5: A matrix factor below 0.7 indicates significant ion suppression. To address this, you should focus on improving your sample cleanup procedure, for example by implementing a more selective SPE protocol. Additionally, optimizing your chromatographic conditions to better separate this compound from co-eluting interferences is crucial. If these steps do not sufficiently improve the matrix factor, the use of a reliable internal standard is essential for accurate quantification.
Quantitative Data Summary
The following table summarizes the typical performance of different sample preparation techniques for the analysis of ketones in biological matrices. Please note that this data is for general ketone bodies and should be used as a guideline for this compound. The actual recovery and matrix effect will depend on the specific experimental conditions.
| Sample Preparation Technique | Typical Analyte Recovery | Relative Matrix Effect | Throughput | Recommendation |
| Protein Precipitation (PPT) | Variable, can be >80% | High | High | A quick but often insufficient method for complex matrices. |
| Liquid-Liquid Extraction (LLE) | Variable, can be lower for polar analytes | Generally lower than PPT | Medium | A good alternative to PPT for cleaner extracts. |
| Solid-Phase Extraction (SPE) | >75% with low variability | Minimal, often negligible (<15%) | Low to Medium | The recommended method for quantitative bioanalysis to ensure high accuracy and precision. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
-
Prepare Blank Matrix Extract: Extract a blank sample (e.g., plasma, serum) that does not contain this compound using your established sample preparation protocol.
-
Prepare Spiked Matrix Sample: Spike a known amount of this compound standard solution into the blank matrix extract.
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Prepare Neat Standard Solution: Prepare a standard solution of this compound in the reconstitution solvent at the same concentration as the spiked matrix sample.
-
Analyze Samples: Analyze both the spiked matrix sample and the neat standard solution using your LC-MS/MS or GC-MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific application.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a reverse-phase C18 sorbent) with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water). Do not allow the sorbent to dry out.
-
Loading: Load the pre-treated sample onto the SPE cartridge. The pre-treatment may involve dilution or protein precipitation.
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Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining this compound.
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Elution: Elute this compound from the cartridge using a strong organic solvent.
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Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for injection into the analytical instrument.
Visualizations
Caption: A typical experimental workflow for the quantitative analysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
References
Troubleshooting poor resolution in 10-Heneicosanone chromatography
Technical Support Center: Chromatography of 10-Heneicosanone
Welcome to the technical support center for the chromatographic analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a focus on achieving optimal peak resolution.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of poor resolution in the chromatography of this compound?
Poor resolution, where peaks are not well separated, is often due to a combination of factors. The most common culprits include an unoptimized temperature program or mobile phase gradient, incorrect column selection (stationary phase), or a flow rate that is too high or too low.[1][2] For a long-chain ketone like this compound, achieving good separation requires careful balancing of these parameters.
Q2: My peaks for this compound are broad. What should I check first?
Broad peaks can result from several issues.[2] Start by ensuring your sample concentration is not too high, as this can overload the column.[2][3] Also, check that the injection volume is appropriate for your column dimensions; a general rule is to keep the injection volume between 1-5% of the total column volume. In Gas Chromatography (GC), a slow injection or an injector temperature that is too low can also cause peak broadening. In High-Performance Liquid Chromatography (HPLC), a mismatch between the sample solvent and the mobile phase is a frequent cause of broad peaks.
Q3: I'm observing peak tailing for this compound. What does this indicate?
Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase. In HPLC, this can be due to unreacted silanol groups on a silica-based column interacting with the ketone. Optimizing the mobile phase pH can help mitigate this. Other potential causes include column contamination, excessive dead volume in the system (e.g., from poorly cut tubing), or column overload.
Q4: What is peak fronting, and how can I resolve it?
Peak fronting, where the front of the peak is sloped, is a classic sign of column overloading due to either too high a sample concentration or too large an injection volume. The simplest solution is to dilute your sample or reduce the injection volume.
Q5: How do I choose the right column for this compound analysis?
The choice of column is critical for good separation.
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For Gas Chromatography (GC): A non-polar or mid-polar column is typically a good starting point for analyzing ketones. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5ms). For better resolution, consider a longer column with a smaller internal diameter and a thinner film.
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For High-Performance Liquid Chromatography (HPLC): Reversed-phase chromatography using a C18 column is the most common starting point. The choice of a specific C18 phase can influence selectivity.
Troubleshooting Guides
Guide 1: Improving Poor Resolution in Gas Chromatography (GC)
Poor resolution in GC can be systematically addressed by optimizing three key areas: temperature, selectivity, and efficiency.
1. Optimize the Oven Temperature Program:
-
Problem: Peaks are co-eluting or poorly separated.
-
Solution: The temperature program is one of the most powerful tools for improving resolution. A slower temperature ramp (e.g., 1-5 °C/min) allows more time for compounds to interact with the stationary phase, improving separation, especially for structurally similar compounds. Conversely, if analysis time is a concern and resolution is adequate, a faster ramp can be used. Lowering the initial oven temperature can also increase the interaction of early-eluting compounds with the column, improving their separation.
2. Select the Appropriate Stationary Phase:
-
Problem: The chosen column does not provide adequate separation.
-
Solution: The stationary phase determines the selectivity of the separation. For a ketone like this compound, a mid-polar stationary phase can offer different selectivity compared to a standard non-polar phase, potentially resolving it from closely eluting impurities.
3. Enhance Column Efficiency:
-
Problem: Peaks are broad, leading to overlap.
-
Solution: Column efficiency is related to the sharpness of the peaks. This can be improved by:
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Increasing Column Length: Doubling the column length can improve resolution by approximately 40%, although it will also double the analysis time.
-
Decreasing Column Diameter: A smaller internal diameter leads to narrower, taller peaks and better separation.
-
Optimizing Carrier Gas Flow Rate: Every column has an optimal flow rate (or linear velocity). A flow rate that is too high or too low will reduce efficiency and broaden peaks.
-
| Parameter Change | Effect on Resolution | Effect on Analysis Time |
| ↓ Decrease Oven Temperature | Generally Improves | Increases |
| ↑ Increase Column Length | Improves | Increases |
| ↓ Decrease Column Internal Diameter | Improves | No significant change |
| ↓ Decrease Stationary Phase Film Thickness | Can improve for high boilers | Decreases |
| Optimize Carrier Gas Flow Rate | Improves | Varies |
Guide 2: Resolving Peak Shape Issues in HPLC
Good peak shape is essential for accurate quantification and good resolution. Here’s how to troubleshoot common issues.
1. Mismatch between Sample Solvent and Mobile Phase:
-
Problem: Distorted or broad peaks, particularly for early eluting compounds.
-
Solution: The sample solvent should ideally be the same as, or weaker than, the initial mobile phase. Injecting a sample in a much stronger solvent can cause the analyte band to spread before it reaches the column. If you must use a strong solvent, reduce the injection volume.
2. Column Overload:
-
Problem: Peak fronting or broad, asymmetrical peaks.
-
Solution: This occurs when too much sample is injected. To verify, inject a smaller volume or a more dilute sample. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
3. Secondary Interactions (Peak Tailing):
-
Problem: Tailing peaks, which can compromise the resolution of subsequent peaks.
-
Solution: Tailing in reversed-phase chromatography is often due to interactions with acidic silanol groups on the silica packing. Consider the following:
-
Adjust Mobile Phase pH: Modifying the pH can suppress the ionization of silanol groups.
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Use a High-Purity, End-Capped Column: Modern columns are better end-capped to minimize exposed silanols.
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Check for Dead Volume: Ensure all fittings and tubing are properly connected to avoid extra-column band broadening.
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Experimental Protocols
Protocol 1: General Method Development for GC Analysis of this compound
This protocol provides a starting point for developing a robust GC method.
-
Sample Preparation:
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Accurately weigh a known amount of this compound standard.
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Dissolve in a high-purity solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration range (e.g., 1-50 µg/mL).
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Filter the sample through a 0.2 µm syringe filter to remove particulates that could damage the column or injector.
-
-
Initial GC Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen at an optimized flow rate (e.g., start at 1 mL/min).
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Injector: Split/splitless injector at 250 °C. Start with a split ratio of 50:1.
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Injection Volume: 1 µL.
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Oven Program: Start at 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
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Detector (MS): Scan range m/z 40-450.
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-
Optimization:
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Analyze the initial results for peak shape and resolution.
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If resolution is poor, decrease the temperature ramp rate (e.g., to 5 °C/min).
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If peaks are broad, optimize the carrier gas flow rate.
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Adjust the split ratio to modify the amount of sample reaching the column; a lower split ratio increases sensitivity but also the risk of overload.
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Visualizations
Below are diagrams illustrating logical workflows for troubleshooting and method development.
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Caption: A systematic workflow for chromatography method development.
References
Technical Support Center: Synthesis of 10-Heneicosanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 10-Heneicosanone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound, a symmetrical long-chain ketone, is the catalytic ketonization of undecanoic acid. This process typically involves heating two molecules of the carboxylic acid in the presence of a metal oxide catalyst, leading to the formation of the ketone with the elimination of one molecule each of carbon dioxide and water. Other less common methods include the reaction of undecanoyl chloride with an organometallic reagent like a Gilman reagent (lithium diundecylcuprate) or the pyrolysis of calcium undecanoate.
Q2: What are the expected main byproducts in the catalytic ketonization of undecanoic acid?
A2: Under ideal conditions, the only byproducts of the catalytic ketonization of undecanoic acid are carbon dioxide and water[1]. However, depending on the reaction conditions and the purity of the starting materials, other byproducts may form.
Q3: My reaction yield is significantly lower than expected. What are the potential causes?
A3: Low yields of this compound can stem from several factors:
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions like pyrolysis or catalyst deactivation.
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Catalyst Inactivity: The chosen catalyst may not be sufficiently active, or it may have deactivated over time. Proper activation and handling of the catalyst are crucial for optimal performance.
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Inefficient Mixing: In heterogeneous catalysis, efficient mixing is necessary to ensure proper contact between the reactants and the catalyst surface.
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Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.
Q4: I am observing unexpected peaks in my GC-MS/NMR analysis of the crude product. What could they be?
A4: Unexpected peaks in your analytical data could correspond to several byproducts. The identity of these byproducts will depend on your specific reaction conditions and starting materials. Refer to the Troubleshooting Guide below for a more detailed breakdown of potential byproducts and their causes.
Q5: How can I purify the final this compound product?
A5: Purification of this compound typically involves techniques such as recrystallization or column chromatography. Given that the product is a solid at room temperature, recrystallization from a suitable solvent is often an effective method for removing impurities. One of the challenges in the synthesis of related long-chain alkanes is that each step may require purification by distillation or crystallization, which can impact the overall yield[2][3].
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | Optimize the reaction temperature by performing small-scale experiments at various temperatures. Literature suggests that for catalytic ketonization of long-chain fatty acids, temperatures in the range of 300-450°C are often employed. |
| Catalyst Deactivation: The catalyst may have lost its activity due to coking, poisoning, or sintering. | Ensure the catalyst is properly activated before use. If catalyst deactivation is suspected, consider regenerating the catalyst according to the manufacturer's instructions or using a fresh batch. | |
| Purity of Undecanoic Acid: Impurities in the starting material can lead to the formation of undesired byproducts and reduce the yield of the target molecule. | Use high-purity undecanoic acid. If the purity is questionable, consider purifying the starting material before use. | |
| Presence of Multiple Ketones in the Product Mixture | Cross-Ketonization: If the undecanoic acid is contaminated with other carboxylic acids, a mixture of symmetrical and unsymmetrical ketones will be formed. | Use undecanoic acid with the highest possible purity. Analyze the starting material for the presence of other carboxylic acids. |
| Presence of Undecanoic Anhydride | Incomplete Reaction or Equilibrium: Undecanoic anhydride can be an intermediate or a byproduct in the ketonization reaction, particularly with certain catalysts like ZrO2[4]. | Increase the reaction time or temperature to favor the conversion of the anhydride to the ketone. The choice of catalyst can also influence the formation of anhydride. |
| Presence of Lower Molecular Weight Ketones and Olefins | McLafferty Rearrangement: The this compound product can undergo a McLafferty rearrangement at high temperatures, leading to the formation of a methyl ketone and an olefin[5]. | Carefully control the reaction temperature to avoid excessive heat that could trigger this fragmentation pathway. |
| Presence of Alkanes | Decarbonylation: At very high temperatures, decarbonylation of the ketone can occur, leading to the formation of the corresponding alkane (heneicosane). | Operate at the lowest effective temperature for ketonization to minimize the risk of decarbonylation. |
| Difficulty in Product Purification | Similar Physical Properties of Byproducts: Some byproducts may have boiling points or solubilities similar to this compound, making separation difficult. | Employ high-resolution purification techniques such as fractional distillation under reduced pressure or preparative chromatography. Multiple recrystallizations may also be necessary. |
Experimental Protocols
Catalytic Ketonization of Undecanoic Acid
This protocol is a general guideline for the synthesis of this compound via catalytic ketonization. The optimal conditions may vary depending on the specific catalyst and experimental setup.
Materials:
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Undecanoic acid (high purity)
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Metal oxide catalyst (e.g., MnO₂, CeO₂, or ZrO₂ on a support like Al₂O₃)
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High-boiling point solvent (optional, e.g., Dowtherm A)
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Inert gas (e.g., Nitrogen or Argon)
Procedure:
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Set up a reaction vessel equipped with a mechanical stirrer, a condenser, a thermocouple, and an inlet for inert gas.
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Charge the reactor with undecanoic acid and the catalyst. The catalyst loading is typically in the range of 5-20 wt% relative to the carboxylic acid.
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If a solvent is used, add it to the reactor.
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Flush the system with an inert gas to remove air.
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Heat the reaction mixture to the desired temperature (e.g., 350-420°C) with vigorous stirring.
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Monitor the reaction progress by analyzing aliquots of the reaction mixture using techniques like GC or TLC. The disappearance of the starting carboxylic acid and the formation of the ketone are tracked.
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Once the reaction is complete, cool the mixture to room temperature.
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Separate the catalyst from the reaction mixture by filtration.
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Isolate the crude this compound by removing the solvent (if used) under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Catalytic ketonization of undecanoic acid to this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Potential Byproduct Formation Pathways
Caption: Potential main and side reaction pathways in this compound synthesis.
References
- 1. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 2. US20080293992A1 - Process for the Preparation of N-Heneicosane - Google Patents [patents.google.com]
- 3. US7615672B2 - Process for the preparation of n-heneicosane - Google Patents [patents.google.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. Catalytic deoxygenation of fatty acids via ketonization and α-carbon scissions over layered alkali titanate catalysts under N2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 10-Heneicosanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 10-Heneicosanone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and larger-scale production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, particularly when scaling up the reaction. The primary scalable method discussed is the Grignard reaction between decanenitrile and undecylmagnesium bromide.
Issue 1: Grignard Reagent Formation is Sluggish or Fails to Initiate
| Possible Cause | Recommended Solution |
| Magnesium surface is passivated by an oxide layer. | Activate the magnesium turnings prior to the reaction. This can be achieved by gentle heating under vacuum, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane to initiate the reaction. For larger scale, mechanical stirring of the dry magnesium turnings under an inert atmosphere can also be effective. |
| Impurities in reagents or solvent. | Ensure all glassware is flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF) and ensure the alkyl halide (undecyl bromide) is free of water. |
| Low ambient temperature. | The initiation of the Grignard reaction is often exothermic but may require a small amount of initial energy. Gentle warming with a heat gun can help initiate the reaction. Once started, the reaction should be controlled to maintain a gentle reflux. |
Issue 2: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Side reactions of the Grignard reagent. | The Grignard reagent can participate in side reactions, such as Wurtz coupling. To minimize this, add the undecyl bromide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide in the reaction mixture. Maintain a moderate reaction temperature to avoid decomposition of the Grignard reagent. |
| Incomplete reaction with the nitrile. | Ensure a slight molar excess (1.1-1.2 equivalents) of the Grignard reagent is used. The addition of the nitrile to the Grignard solution should be done at a controlled temperature (e.g., 0 °C) to prevent side reactions. Allow the reaction to proceed for a sufficient time with adequate stirring to ensure complete conversion. |
| Hydrolysis of the intermediate imine during workup. | The acidic workup is crucial for the hydrolysis of the intermediate magnesium imine salt to the ketone. Ensure a sufficient amount of aqueous acid (e.g., HCl or H₂SO₄) is used and that the mixture is stirred vigorously until the hydrolysis is complete. |
| Product loss during purification. | This compound is a high-boiling point, waxy solid. Purification by distillation should be performed under high vacuum to prevent thermal decomposition. Recrystallization from a suitable solvent (e.g., ethanol or acetone) is often a more effective method for purification on a larger scale. |
Issue 3: Formation of Impurities
| Possible Cause | Recommended Solution |
| Presence of unreacted starting materials. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting materials. |
| Formation of the corresponding tertiary alcohol. | This can occur if the Grignard reagent reacts with the newly formed ketone. This side reaction is more prevalent at higher temperatures. Add the nitrile slowly to the Grignard reagent at a low temperature (0 °C) and avoid a large excess of the Grignard reagent. |
| Formation of hydrocarbons from the Grignard reagent. | Traces of water or other protic impurities will quench the Grignard reagent, leading to the formation of undecane. Rigorous drying of all reagents, solvents, and glassware is essential. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for scaling up the synthesis of this compound?
A1: The Grignard reaction of undecylmagnesium bromide with decanenitrile is a robust and scalable method. This approach involves the formation of a carbon-carbon bond between the Grignard reagent and the nitrile, followed by acidic hydrolysis to yield the ketone.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Grignard reagents are highly reactive and pyrophoric. All operations should be conducted under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential, as the Grignard reagent reacts violently with water. The reaction is exothermic, and appropriate cooling and temperature control measures must be in place to prevent a runaway reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by TLC or GC analysis. A small aliquot of the reaction mixture can be carefully quenched with acid, extracted, and analyzed to check for the disappearance of the starting materials and the appearance of the product.
Q4: What is the best method for purifying this compound on a large scale?
A4: For larger quantities, purification by high-vacuum distillation can be challenging due to the high boiling point of this compound. Recrystallization from a suitable solvent like ethanol or acetone is often a more practical and efficient method to obtain a high-purity product.
Q5: Can I use a different Grignard reagent or nitrile for this synthesis?
A5: Yes, the Grignard synthesis of ketones is a versatile method. You can use other long-chain alkylmagnesium halides and nitriles to synthesize different long-chain ketones. However, reaction conditions may need to be optimized for different substrates.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a long-chain ketone analogous to this compound, providing a benchmark for expected outcomes.
| Parameter | Method 1: Grignard Reaction | Method 2: Friedel-Crafts Acylation (Alternative) |
| Starting Materials | Undecylmagnesium bromide, Decanenitrile | Undecane, Decanoyl chloride |
| Solvent | Anhydrous Diethyl Ether or THF | Dichloromethane |
| Catalyst | - | AlCl₃ |
| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |
| Reaction Time | 2-4 hours | 3-6 hours |
| Typical Yield | 70-85% | 60-75% |
| Purity (after purification) | >98% | >97% |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via Grignard Reaction
This protocol is adapted from established procedures for the synthesis of long-chain ketones.
Step 1: Preparation of Undecylmagnesium Bromide (Grignard Reagent)
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Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel under a nitrogen atmosphere.
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Place magnesium turnings (1.2 equivalents) in the flask.
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Add a small crystal of iodine to activate the magnesium.
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In the dropping funnel, place a solution of undecyl bromide (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the undecyl bromide solution to the magnesium. The reaction should initiate, as indicated by a gentle bubbling and a slight increase in temperature.
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Once the reaction has started, add the remaining undecyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Decanenitrile
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Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
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In a separate dropping funnel, prepare a solution of decanenitrile (0.9 equivalents) in anhydrous diethyl ether.
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Add the decanenitrile solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
Step 3: Hydrolysis and Workup
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Cool the reaction mixture in an ice bath and slowly add 10% aqueous hydrochloric acid with vigorous stirring to hydrolyze the intermediate imine.
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Continue stirring until all the solids have dissolved.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
Step 4: Purification
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Purify the crude product by recrystallization from ethanol or acetone to yield pure this compound as a white, waxy solid.
Mandatory Visualization
Caption: A logical workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in the synthesis.
Validation & Comparative
Confirming the Purity of Synthesized 10-Heneicosanone: A Comparative Guide to Quantitative NMR (qNMR) Analysis
For researchers, scientists, and drug development professionals, establishing the absolute purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for determining the purity of 10-Heneicosanone, a long-chain aliphatic ketone. Experimental data and detailed protocols are provided to support the use of qNMR as a primary method for purity assessment.
Comparative Analysis of Purity Determination Methods
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment due to the direct proportionality between the NMR signal area and the number of atomic nuclei, allowing for direct and accurate quantification without the need for identical reference standards for each impurity.[1] In contrast, chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are renowned for their ability to separate complex mixtures and detect trace impurities.[1][2]
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.[2] For the highest level of confidence in purity assessment, a cross-referencing approach utilizing orthogonal methods is strongly recommended.[1]
Table 1: Comparison of Analytical Methods for Purity Determination of Long-Chain Ketones
| Performance Metric | Quantitative NMR (qNMR) | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on partitioning between a mobile and stationary phase, with detection typically by UV or MS. |
| Quantification | Absolute quantification against a certified internal standard. | Relative quantification against a reference standard of the analyte. | Relative quantification against a reference standard of the analyte. |
| Reference Standard | Does not require an identical reference standard for the analyte. | Requires a reference standard of the analyte. | Requires a reference standard of the analyte. |
| Structural Information | Provides detailed structural information of the analyte and impurities. | Provides mass fragmentation patterns useful for identification. | Limited structural information without a mass spectrometer detector. |
| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, with Limits of Quantification (LOQ) in the picogram range on-column for similar compounds. | High sensitivity, with LOQs in the picogram range on-column for similar compounds. |
| Precision | High precision and accuracy. | Good reproducibility, can be improved with advanced techniques. | Good reproducibility. |
| Sample Throughput | Moderate; sample preparation is relatively simple. | High, especially with autosamplers. | High, especially with autosamplers. |
| Destructive | Non-destructive. | Destructive. | Destructive. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This protocol outlines the steps for determining the purity of a synthesized this compound sample using ¹H qNMR with an internal standard.
1. Materials and Instrumentation:
-
Synthesized this compound
-
High-purity internal standard (e.g., Maleic Anhydride, Dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Analytical balance (accurate to 0.01 mg)
-
Volumetric flasks and pipettes
-
NMR tubes
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.
-
Accurately weigh an appropriate amount of the internal standard into the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the probe to obtain optimal resolution.
-
Acquire a ¹H NMR spectrum under quantitative conditions. Key parameters to consider include:
-
Pulse Angle: Use a 90° pulse.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A typical starting value is 30 seconds.
-
Number of Scans: Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time: Ensure a sufficiently long acquisition time for good digital resolution.
-
4. Data Processing and Analysis:
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Integrate the well-resolved, non-overlapping signals of both the this compound and the internal standard. For this compound, the triplet signals of the methyl groups or the multiplet of the protons alpha to the carbonyl group can be used.
-
Calculate the purity of the this compound using the following equation:
Purityₓ (%) = (Iₓ / Nₓ) * (Nᵢₛ / Iᵢₛ) * (Mₓ / Mᵢₛ) * (mᵢₛ / mₓ) * Pᵢₛ
Where:
-
Iₓ = Integral of the signal for this compound
-
Nₓ = Number of protons corresponding to the integrated signal of this compound
-
Iᵢₛ = Integral of the signal for the internal standard
-
Nᵢₛ = Number of protons corresponding to the integrated signal of the internal standard
-
Mₓ = Molar mass of this compound
-
Mᵢₛ = Molar mass of the internal standard
-
mₓ = Mass of this compound
-
mᵢₛ = Mass of the internal standard
-
Pᵢₛ = Purity of the internal standard
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the logical flow of the purity determination process, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for determining the purity of this compound by qNMR.
This guide provides a framework for the accurate purity determination of synthesized this compound using qNMR. By following the detailed protocol and understanding the comparative advantages of this technique, researchers can ensure the quality and integrity of their chemical compounds.
References
A Comparative Guide to the Analytical Profiling of 10-Heneicosanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectral fragmentation pattern of 10-heneicosanone with alternative analytical methodologies. The information presented herein is intended to assist researchers in selecting the most appropriate technique for the identification and quantification of this long-chain aliphatic ketone, a compound class of interest in various fields including biochemistry and drug development.
Mass Spectral Fragmentation of this compound
Under electron ionization (EI), this compound (C₂₁H₄₂O, molecular weight: 310.56 g/mol ) undergoes predictable fragmentation pathways, primarily driven by the carbonyl group. The key fragmentation mechanisms are α-cleavage and McLafferty rearrangement.[1][2]
α-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, leading to the formation of stable acylium ions. For the symmetrical this compound, α-cleavage can occur on either side of the carbonyl group, resulting in the loss of a C₉H₁₉ radical or a C₁₁H₂₃ radical. The major α-cleavage is expected to result in the formation of an acylium ion at m/z 171 and another at m/z 199.
McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the cleavage of the β-carbon-carbon bond. This process results in the elimination of a neutral alkene and the formation of a characteristic enol radical cation. For this compound, this would lead to a prominent ion at m/z 184.
The predicted major fragment ions for this compound are summarized in the table below. These predictions are based on the well-established fragmentation patterns of long-chain ketones and are supported by the experimental mass spectrum of the closely related analog, 10-nonadecanone (C₁₉H₃₈O).[1][3]
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 310 | [C₂₁H₄₂O]⁺• | Molecular Ion (M⁺•) |
| 199 | [CH₃(CH₂)₁₀CO]⁺ | α-Cleavage |
| 184 | [CH₃(CH₂)₉C(OH)=CH₂]⁺• | McLafferty Rearrangement |
| 171 | [CH₃(CH₂)₈CO]⁺ | α-Cleavage |
| 58 | [CH₃C(OH)=CH₂]⁺• | Secondary McLafferty Rearrangement |
Below is a visual representation of the predicted fragmentation pathway of this compound.
Caption: Predicted fragmentation of this compound.
Comparison of Analytical Methods
While GC-MS with electron ionization is a powerful tool for the structural elucidation of this compound, other analytical techniques offer advantages in terms of sensitivity, and applicability to complex matrices. A comparison of relevant analytical methods is presented below.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection and fragmentation analysis. | Provides detailed structural information through characteristic fragmentation patterns. Well-established and robust.[4] | Requires derivatization for some ketones to improve volatility and thermal stability. May not be suitable for thermally labile compounds. |
| Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | High-resolution separation of compounds in the liquid phase coupled with mass spectrometric detection. | High sensitivity and suitable for a wide range of compounds, including those that are not volatile. Can be used for quantitative analysis with high precision. | Fragmentation is generally less extensive than in EI-MS, which can make structural elucidation more challenging for unknown compounds. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation. | Offers high separation efficiency and is environmentally friendly due to the use of CO₂. Can be faster than HPLC. | Less commonly available than GC and HPLC. Method development can be more complex. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the analysis of long-chain ketones using GC-MS is as follows:
-
Sample Preparation: Samples are typically extracted using an organic solvent such as hexane or dichloromethane. Derivatization is often not necessary for long-chain ketones.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp at 10°C/min to 300°C, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
A general protocol for the analysis of long-chain ketones using UHPLC-MS is as follows:
-
Sample Preparation: Similar to GC-MS, samples are extracted with an appropriate organic solvent.
-
UHPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile/isopropanol (B), both containing a small amount of formic acid and ammonium formate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Analysis Mode: Full scan for identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Logical Workflow for Analytical Method Selection
The choice of an analytical method depends on the specific research question. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for analytical methods.
References
Differentiating 10-Heneicosanone from its Constitutional Isomers Using Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. Constitutional isomers, which share the same molecular formula but differ in their atomic connectivity, present a significant analytical challenge. This guide provides an objective comparison of 10-Heneicosanone and its constitutional isomers, demonstrating how mass spectrometry can be effectively utilized for their differentiation based on distinct fragmentation patterns.
Introduction to Ketone Isomer Analysis
This compound (C₂₁H₄₂O) is a long-chain aliphatic ketone. Its constitutional isomers, such as 2-Heneicosanone or 11-Heneicosanone, have the same molecular weight (310.57 g/mol ) and will be indistinguishable by mass determination alone. However, under electron ionization (EI) conditions in a mass spectrometer, these molecules fragment in predictable ways based on the position of the carbonyl group. The primary fragmentation mechanisms for aliphatic ketones are α-cleavage and the McLafferty rearrangement, which produce diagnostic ions unique to each isomer's structure.[1][2][3]
Principle Fragmentation Pathways
Under electron ionization (70 eV), ketone molecules are ionized to form a molecular radical cation (M•+). This high-energy species rapidly undergoes fragmentation.
-
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for ketones.[2] The bond between the carbonyl carbon and an adjacent α-carbon is broken, resulting in the formation of a resonance-stabilized acylium ion and a neutral alkyl radical.[1] Since asymmetrical ketones have two different α-carbons, two primary acylium ions can be formed. The relative abundance of these fragment ions is influenced by the stability of the radical that is lost; the larger, more stable radical is typically lost preferentially.
-
McLafferty Rearrangement: This rearrangement occurs in carbonyl compounds that possess a hydrogen atom on the carbon three positions away from the carbonyl group (a γ-hydrogen). The mechanism involves a six-membered ring transition state, leading to the transfer of the γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the bond between the α- and β-carbons. This process results in the elimination of a neutral alkene molecule and the formation of a new radical cation.
Comparative Fragmentation Analysis
The position of the carbonyl group directly dictates the m/z (mass-to-charge ratio) values of the fragments produced by α-cleavage and McLafferty rearrangement. By analyzing the resultant mass spectrum, the original position of the carbonyl group can be deduced.
The table below summarizes the predicted, diagnostically significant fragment ions for this compound and two of its constitutional isomers, 2-Heneicosanone and 11-Heneicosanone.
| Compound | Molecular Ion (M•+) m/z | Key α-Cleavage Fragment Ions (m/z) | Key McLafferty Rearrangement Fragment Ion (m/z) | Distinguishing Features |
| This compound | 310 | 155 (C₁₀H₂₁O⁺), 183 (C₁₂H₂₃O⁺) | 198 | A characteristic pair of high-mass acylium ions at m/z 155 and 183. |
| 2-Heneicosanone | 310 | 43 (C₂H₃O⁺), 295 (C₂₀H₃₉O⁺) | 58 | A very strong base peak at m/z 43 (acylium ion) and a prominent McLafferty peak at m/z 58. |
| 11-Heneicosanone | 310 | 169 (C₁₁H₂₁O⁺) | 198 | A single major α-cleavage peak at m/z 169 due to the molecule's symmetry. |
Table 1: Predicted diagnostic ions for this compound and its constitutional isomers.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways that enable the differentiation of these isomers.
Caption: α-Cleavage of this compound yields two diagnostic acylium ions.
Caption: Comparison of key fragment ions for different isomers.
Experimental Protocol: GC-MS Analysis
The following protocol outlines a standard method for the analysis of long-chain ketones using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
Dissolve 1 mg of the ketone sample in 1 mL of a volatile solvent such as hexane or dichloromethane.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
-
If necessary, include an internal standard (e.g., a deuterated analog or a ketone of different chain length) for quantitative analysis.
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 280°C. Injection volume: 1 µL.
-
Column: HP-5ms or equivalent non-polar capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 320°C.
-
Final hold: 10 minutes at 320°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
3. Data Analysis:
-
Identify the molecular ion peak (M•+) at m/z 310.
-
Analyze the spectrum for the presence of diagnostic fragment ions as detailed in Table 1.
-
Compare the obtained spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) if available.
-
The relative abundances of the α-cleavage ions and the presence or absence of a prominent McLafferty peak will be the primary indicators for identifying the specific isomer.
Caption: General experimental workflow for GC-MS analysis of ketones.
Conclusion
Mass spectrometry, particularly when coupled with gas chromatography, is a powerful and definitive technique for distinguishing between constitutional isomers of long-chain ketones like this compound. By carefully analyzing the unique fragmentation patterns generated through α-cleavage and McLafferty rearrangements, researchers can confidently identify the specific isomer in a sample. The predictable nature of these fragmentation reactions provides a reliable basis for structural elucidation, which is critical for quality control, metabolic studies, and drug development.
References
Comparative Bioactivity Analysis: 10-Heneicosanone and its Analog 10-Nonadecanone
A detailed examination of the biological activities of the long-chain aliphatic ketone 10-Heneicosanone and its close structural analog, 10-Nonadecanone, reveals distinct profiles in antimicrobial efficacy and cytotoxic potential. While data on this compound remains limited in publicly accessible research, 10-Nonadecanone has demonstrated notable antibacterial and cytotoxic effects against various pathogens and cancer cell lines.
This guide provides a comparative overview of the known bioactivities of these two long-chain ketones, presenting available quantitative data, detailed experimental methodologies, and visual representations of experimental workflows to support further research and drug development endeavors.
Data Summary: A Comparative Look at Bioactivity
The following table summarizes the available quantitative data on the bioactivity of 10-Nonadecanone. At present, no direct comparative studies involving this compound have been identified in the public domain.
| Compound | Biological Activity | Target Organism/Cell Line | Assay | Quantitative Data |
| 10-Nonadecanone | Antibacterial | Klebsiella pneumoniae | Disc Diffusion | Zone of Inhibition: 27 mm |
| Antibacterial | Shigella flexneri | Disc Diffusion | Zone of Inhibition: 24 mm | |
| Antibacterial | Staphylococcus aureus | Disc Diffusion | Zone of Inhibition: 20 mm | |
| Cytotoxicity | Human Cancer Cell Lines | MTT Assay | Data not publicly available |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative analysis.
Antimicrobial Susceptibility Testing: Disc Diffusion Assay
The antibacterial activity of 10-Nonadecanone was likely determined using the Kirby-Bauer disc diffusion method.
1. Preparation of Bacterial Inoculum:
-
Pure cultures of the test bacteria (Klebsiella pneumoniae, Shigella flexneri, Staphylococcus aureus) are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C until the turbidity reaches a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1.5 x 10⁸ CFU/mL.
2. Inoculation of Agar Plates:
-
A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton Agar (MHA) plate.
3. Application of Test Compound:
-
Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of 10-Nonadecanone dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are then placed onto the surface of the inoculated MHA plates.
4. Incubation:
-
The plates are incubated at 37°C for 18-24 hours.
5. Measurement of Zone of Inhibition:
-
Following incubation, the diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured in millimeters (mm).
Cytotoxicity Evaluation: MTT Assay
The cytotoxic effects of 10-Nonadecanone on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of 10-Nonadecanone is prepared in a suitable solvent and serially diluted to various concentrations.
-
The culture medium is replaced with fresh medium containing the different concentrations of the test compound. Control wells receive only the vehicle solvent.
3. Incubation:
-
The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
4. MTT Addition and Incubation:
-
MTT solution is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
5. Solubilization of Formazan:
-
A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Experimental Workflow
The following diagrams illustrate the typical workflows for the disc diffusion and MTT assays.
Disc Diffusion Assay Workflow
MTT Cytotoxicity Assay Workflow
Discussion and Future Directions
The available data indicates that 10-Nonadecanone possesses promising antimicrobial and potential cytotoxic properties. Its activity against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of action. However, the lack of publicly available, peer-reviewed quantitative data for its cytotoxic effects, and the general scarcity of information on this compound, highlight a significant gap in the literature.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head bioactivity studies of this compound and 10-Nonadecanone to accurately assess their relative potencies.
-
Elucidation of Mechanisms: Investigating the underlying mechanisms of action for the observed antimicrobial and cytotoxic effects.
-
Analog Synthesis and Screening: Synthesizing and screening a broader range of analogs of these long-chain ketones to explore structure-activity relationships and identify compounds with enhanced bioactivity and selectivity.
A comprehensive understanding of the comparative bioactivity of this compound and its analogs will be instrumental in unlocking their potential for the development of novel therapeutic agents.
10-Heneicosanone in Insect Attraction: A Comparative Analysis
In the intricate world of insect chemical communication, pheromones play a pivotal role in dictating behaviors critical for survival and reproduction. Among these chemical signals, 10-Heneicosanone, also known as n-heneicosane, has been identified as a significant oviposition attractant for the dengue vector mosquito, Aedes aegypti. This guide provides a comparative analysis of the efficacy of this compound against other well-documented insect pheromones, supported by experimental data to offer a clear perspective for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Pheromone Efficacy
The attractive potential of a pheromone is often quantified by the behavioral or physiological response it elicits in the target insect species. The following tables summarize the performance of this compound in comparison to other notable insect pheromones, detailing the target species, the effective concentrations, and the observed responses.
Table 1: Oviposition and Attraction Pheromones
| Pheromone | Target Species | Effective Concentration | Observed Effect | Citation |
| This compound (n-heneicosane) | Aedes aegypti (mosquito) | 10 ppm (in water) | Most attractive for oviposition; higher number of eggs deposited. | [1] |
| 10⁻⁶ g and 10⁻⁵ g (in air) | Attraction in Y-maze olfactometer. | [1] | ||
| Trimethylamine & Nonanal | Culex quinquefasciatus (mosquito) | 0.9 µg/L & 0.15 ng/µL (in water) | Synergistic attraction of gravid females, comparable to infusion-based lures. | [2] |
| Methyl Laurate (ML) | Drosophila melanogaster (fruit fly) | 10⁻¹ dilution | Activation of Or47b and Or88a olfactory sensory neurons, mediating copulation and attraction. | [3][4] |
Table 2: Mating and Courtship Pheromones in Drosophila melanogaster
| Pheromone | Function | Effective Concentration/Amount | Observed Effect | Citation |
| (Z,Z)-7,11-Heptacosadiene (7,11-HD) | Female Aphrodisiac | Naturally present on female cuticle | Induces male courtship behavior. | |
| (Z)-7-Tricosene (7-T) | Male Anti-aphrodisiac / Female Stimulant | ~20-40 ng increase on male cuticle | Inhibits male-male courtship; increases female mating frequency. | |
| Methyl Laurate (ML) | Mating Stimulant & Attractant | Not specified in behavioral assays | Required for optimal male copulation behavior. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key assays cited in this guide.
Aedes aegypti Oviposition and Olfactory Assays for this compound
1. Electroantennogram (EAG) Assay:
-
Objective: To measure the electrical response of the mosquito antenna to this compound.
-
Insect Preparation: 3-5 day old mated female Aedes aegypti are used. The head of a mosquito is excised and mounted between two glass capillaries containing saline solution, which also serve as electrodes.
-
Stimulus Delivery: A defined amount of this compound (ranging from 10⁻⁷ g to 10⁻³ g) dissolved in a solvent is applied to a filter paper strip placed inside a Pasteur pipette. A purified air stream is passed through the pipette, delivering the odorant to the antennal preparation for 0.5 seconds.
-
Data Recording: The voltage changes across the antenna are amplified, recorded, and analyzed. The amplitude of the depolarization is measured as the EAG response.
2. Y-Maze Olfactometer Assay:
-
Objective: To assess the behavioral response (attraction or repellency) of gravid female mosquitoes to airborne this compound.
-
Apparatus: A Y-shaped glass tube with a central arm and two side arms. One side arm receives purified air passed through a filter paper treated with this compound, while the other arm receives air passed through a solvent-treated control paper.
-
Procedure: A single gravid female mosquito is introduced into the central arm. Her movement into either of the side arms is observed for a defined period. The number of mosquitoes choosing the pheromone-laden arm versus the control arm is recorded.
-
Data Analysis: Statistical analysis (e.g., Chi-square test) is used to determine if there is a significant preference for the pheromone.
3. Oviposition Bioassay:
-
Objective: To determine the preferred concentration of this compound for egg-laying by gravid female mosquitoes.
-
Setup: Mosquito cages containing multiple gravid females are provided with several oviposition bowls. Each bowl contains water with a different concentration of this compound (e.g., 0.1, 1, 10, 50, 100 ppm) and a control bowl with only water.
-
Procedure: The bowls are left in the cages for a set period, after which the number of eggs laid in each bowl is counted.
-
Data Analysis: The number of eggs in each treatment is compared to the control to determine the most attractive concentration.
Drosophila melanogaster Mating Behavior and Attraction Assays
1. Courtship and Mating Assay:
-
Objective: To quantify the effect of a pheromone on courtship and mating success.
-
Insect Preparation: Males and females are collected shortly after eclosion and aged separately for 5 days to ensure sexual maturity.
-
Procedure: A single male and a single female are placed in a small observation chamber (e.g., a mating wheel). The male's courtship behaviors (orientation, tapping, wing song, licking, attempting copulation) are observed and recorded for a defined period (e.g., 10 minutes). The time to initiation of copulation and the success of copulation are also recorded.
-
Data Analysis: A courtship index (the percentage of time the male spends performing courtship behaviors) and mating frequency are calculated.
2. Olfactory Attraction Assay (T-maze or Trap Assay):
-
Objective: To measure the attractiveness of a volatile pheromone.
-
Apparatus: A T-maze apparatus with a central arm and two side arms, each leading to a trap containing a specific odor source (e.g., a pheromone) or a control.
-
Procedure: A group of flies is released at the entrance of the central arm. After a set period, the number of flies caught in each trap is counted.
-
Data Analysis: An attraction index is calculated based on the distribution of flies in the traps. For example, (Number of flies in pheromone trap - Number of flies in control trap) / Total number of flies.
Signaling Pathways and Experimental Workflows
Visualizing the processes involved in pheromone detection and experimental evaluation can aid in understanding the underlying mechanisms.
Concluding Remarks
This compound is a potent oviposition attractant for Aedes aegypti, with an optimal attractive concentration of 10 ppm in aqueous solutions. Its efficacy is dose-dependent, with higher concentrations potentially leading to repellency. In comparison, pheromones of Drosophila melanogaster such as methyl laurate act as both attractants and mating stimulants, highlighting the dual roles these molecules can play. Other pheromones like 7,11-heptacosadiene and 7-tricosene demonstrate the specificity of chemical signals in mediating complex social and sexual behaviors within a species. The provided experimental protocols offer a standardized framework for evaluating and comparing the efficacy of these and other candidate pheromones. Understanding the nuances of these chemical interactions is paramount for developing effective and targeted pest management strategies and for advancing our fundamental knowledge of chemical ecology.
References
- 1. Electroantennogram, flight orientation, and oviposition responses of Aedes aegypti to the oviposition pheromone n-heneicosane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. pnas.org [pnas.org]
- 4. Pheromones mediating copulation and attraction in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Function of (Z)-6-Heneicosen-11-one in the Douglas-fir Tussock Moth (Orgyia pseudotsugata)
A Comparative Guide for Researchers
Introduction
This guide provides a comprehensive comparison of the biological function of (Z)-6-Heneicosen-11-one, the primary sex pheromone of the Douglas-fir tussock moth (Orgyia pseudotsugata), with related compounds. Due to the limited availability of published data on the biological function of 10-Heneicosanone in a specific insect species, this document focuses on the well-documented C21 ketone pheromone, (Z)-6-Heneicosen-11-one, as a representative example. This information is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, insect behavior, and pest management.
The Douglas-fir tussock moth is a significant defoliator of fir and Douglas-fir forests in western North America.[1][2] The identification and synthesis of its sex pheromone have been crucial for developing effective monitoring and control strategies for this pest.[2][3][4] (Z)-6-Heneicosen-11-one is a C21 ketone that has been demonstrated to be a potent attractant for male moths of this species.
Data Presentation: Comparative Performance of Pheromone Components
The following table summarizes quantitative data from laboratory and field bioassays comparing the attractiveness of (Z)-6-Heneicosen-11-one with its (E)-isomer and other related compounds to male Douglas-fir tussock moths.
| Compound | Bioassay Type | Dosage | Response Metric | Relative Attractiveness | Reference |
| (Z)-6-Heneicosen-11-one | Laboratory Bioassay | - | Attraction | 100% (Baseline) | |
| (E)-6-Heneicosen-11-one | Laboratory Bioassay | - | Attraction | ~3.7% of (Z)-isomer | |
| (Z)-6,7-epoxyheneicosan-11-one | Laboratory Bioassay | - | Attraction | ~0.3% of (Z)-isomer | |
| (Z)-6-heneicosen-11-ol | Laboratory Bioassay | - | Inhibition of pheromone response | Weak inhibitory effect | |
| (Z)-6-Heneicosen-11-one | Field Trapping | 10 ng | Male moths captured | Effective | |
| (Z)-6-Heneicosen-11-one | Field Trapping | 50 ng | Male moths captured | Still attractive after 7 days | |
| (Z)6,(E)8-heneicosadien-11-one | Field Trapping | Subnanogram | Synergistic with (Z)6-Heneicosen-11-one | Highly attractive blend |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electroantennography (EAG)
Electroantennography is a technique used to measure the electrical response of an insect's antenna to volatile compounds.
Experimental Workflow for EAG:
Caption: Workflow for Electroantennography (EAG) experiments.
Protocol:
-
Insect Preparation: An adult male Douglas-fir tussock moth is anesthetized by cooling. One antenna is excised at the base using fine scissors.
-
Electrode Preparation: Glass capillary electrodes are filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base.
-
Pheromone Delivery: A stream of purified and humidified air is continuously passed over the antenna. A defined puff of air carrying a known concentration of the test compound is injected into the airstream.
-
Signal Recording: The potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization is measured as the EAG response.
-
Data Analysis: The EAG responses to different compounds and concentrations are compared to determine the sensitivity of the antenna to each stimulus.
Behavioral Bioassays
Behavioral bioassays are used to observe and quantify the insect's behavioral response to a chemical stimulus.
Experimental Workflow for Wind Tunnel Bioassay:
Caption: Workflow for Wind Tunnel Bioassay experiments.
Protocol:
-
Wind Tunnel Setup: A wind tunnel is used to create a laminar airflow. The tunnel is illuminated with red light to simulate crepuscular conditions.
-
Pheromone Source: A specific amount of the synthetic pheromone is applied to a dispenser (e.g., a rubber septum) and placed at the upwind end of the tunnel.
-
Insect Release: Adult male moths, previously held in a dark period, are released at the downwind end of the tunnel.
-
Behavioral Observation: The moths' flight behavior is observed and recorded. Key behaviors include taking flight, upwind flight in a zigzagging pattern, landing on the pheromone source, and attempting to copulate.
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different pheromone treatments and concentrations.
Experimental Workflow for Field Trapping:
Caption: Workflow for Field Trapping experiments.
Protocol:
-
Trap and Lure Preparation: Sticky traps (e.g., delta traps) are baited with rubber septa impregnated with a specific dosage of the synthetic pheromone. Control traps are baited with a solvent-only septum.
-
Trap Deployment: Traps are deployed in a forested area with a known population of Douglas-fir tussock moths. Traps are typically hung from tree branches at a standardized height and spacing.
-
Trap Collection: Traps are collected after a predetermined period (e.g., one week).
-
Data Collection and Analysis: The number of male Douglas-fir tussock moths captured in each trap is counted. The data is statistically analyzed to compare the effectiveness of different pheromone lures and dosages.
Signaling Pathway and Biosynthesis
Pheromone Perception and Signal Transduction
The perception of (Z)-6-Heneicosen-11-one by the male moth antenna initiates a signal transduction cascade that ultimately leads to a behavioral response.
Caption: Simplified signaling pathway of pheromone perception.
Proposed Biosynthetic Pathway
While the specific biosynthetic pathway of (Z)-6-Heneicosen-11-one in Orgyia pseudotsugata is not fully elucidated, it is hypothesized to be derived from fatty acid metabolism, a common route for the synthesis of long-chain ketone pheromones in insects.
Caption: Proposed biosynthetic pathway for (Z)-6-Heneicosen-11-one.
References
Cross-Reactivity of 10-Heneicosanone with Other Semiochemicals: A Comparative Guide
A comprehensive analysis of the cross-reactivity of the long-chain ketone 10-Heneicosanone with other semiochemicals is currently limited by the scarcity of publicly available experimental data. While the principles of olfactory receptor cross-reactivity are well-established in chemical ecology, specific studies detailing the interactions of this compound with other behavior-modifying chemicals are not readily found in the scientific literature.
This guide, therefore, aims to provide a foundational understanding of the concepts and methodologies used to assess semiochemical cross-reactivity, using structurally similar compounds as illustrative examples. This information is intended to equip researchers, scientists, and drug development professionals with the necessary background to design and interpret experiments aimed at elucidating the cross-reactivity profile of this compound.
Understanding Semiochemical Cross-Reactivity
Semiochemicals are chemical signals that mediate interactions between organisms. Their specificity is crucial for effective communication, such as mate recognition, host location, and predator avoidance. However, olfactory receptors, the proteins that detect these chemical cues, can sometimes be activated by molecules other than their primary target ligand. This phenomenon, known as cross-reactivity, occurs when structurally similar compounds bind to the same receptor, eliciting a physiological and, potentially, a behavioral response.
The degree of cross-reactivity is influenced by several factors, including:
-
Molecular Structure: The size, shape, and functional groups of a molecule determine its ability to fit into the binding pocket of an olfactory receptor.
-
Chain Length: In long-chain molecules like ketones and hydrocarbons, the length of the carbon chain is a critical determinant of receptor activation.
-
Position of Functional Groups: The location of a ketone group or double bond can significantly impact binding affinity.
-
Stereochemistry: The three-dimensional arrangement of atoms can influence how a molecule interacts with a chiral receptor.
Experimental Protocols for Assessing Cross-Reactivity
Several well-established techniques are employed to investigate the cross-reactivity of semiochemicals. These methods range from measuring the direct response of the insect's antenna to observing behavioral changes in response to chemical stimuli.
Electroantennography (EAG)
Electroantennography is a technique used to measure the summated electrical response of all olfactory receptor neurons on an insect's antenna to a given odorant. It is a powerful tool for screening compounds for olfactory activity and assessing the relative sensitivity of an insect to different chemicals.
Detailed Methodology:
-
Preparation: An insect antenna is carefully excised and mounted between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. Test compounds, dissolved in a suitable solvent and applied to a filter paper, are introduced into the airstream for a defined period.
-
Data Acquisition: The electrical potential difference between the electrodes is amplified and recorded. The amplitude of the negative voltage deflection (the EAG response) is proportional to the number of olfactory receptors activated by the stimulus.
-
Analysis: The EAG responses to a series of compounds are compared to the response elicited by a standard compound or a blank control. This allows for the determination of the relative stimulatory effect of each chemical.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a highly sensitive technique that combines the separation power of gas chromatography with the biological detection capabilities of an insect antenna. It is used to identify the specific components in a complex mixture of volatile compounds that are biologically active.
Detailed Methodology:
-
Sample Injection: A volatile sample (e.g., an extract of an insect gland or a synthetic chemical blend) is injected into a gas chromatograph.
-
Separation: The components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two streams. One stream is directed to a conventional GC detector (e.g., a flame ionization detector, FID), while the other is passed over an insect antenna preparation.
-
Simultaneous Detection: The FID produces a chromatogram showing all the chemical components, while the EAG system simultaneously records any antennal responses to the eluted compounds.
-
Analysis: By aligning the FID chromatogram with the EAD electrogram, the specific compounds that elicit an antennal response can be identified.
Behavioral Assays
Behavioral assays are essential for determining the ecological significance of a semiochemical and its potential cross-reactivity with other compounds. These experiments observe the insect's behavioral response to a chemical stimulus in a controlled environment.
Common Behavioral Assays:
-
Olfactometer Assays: These assays use a Y-tube or multi-arm olfactometer to assess an insect's preference for different odor sources. An insect is released into the olfactometer and its choice of arm, baited with a test compound or a control, is recorded.
-
Wind Tunnel Assays: Wind tunnels provide a more realistic setting to study an insect's flight behavior in response to an odor plume. The flight path, upwind orientation, and landing frequency on the odor source are observed and quantified.
-
Field Trapping: Field trials involve deploying traps baited with different chemical lures to assess their attractiveness to the target insect species under natural conditions.
Data on Structurally Similar Compounds
While specific data for this compound is lacking, studies on other long-chain ketones and hydrocarbons in various insect species have demonstrated clear patterns of cross-reactivity. Generally, compounds with similar chain lengths and functional group positions to the primary pheromone component show the highest activity.
Table 1: Illustrative EAG Response Data for a Hypothetical Insect Species to a Series of Ketones
| Compound | Structure | Chain Length | Ketone Position | Relative EAG Response (%) |
| This compound (Hypothetical Primary Pheromone) | CH₃(CH₂)₁₀CO(CH₂)₉CH₃ | C21 | 10 | 100 |
| 9-Heneicosanone | CH₃(CH₂)₁₁CO(CH₂)₈CH₃ | C21 | 9 | 85 |
| 11-Heneicosanone | CH₃(CH₂)₉CO(CH₂)₁₀CH₃ | C21 | 11 | 82 |
| 10-Eicosanone | CH₃(CH₂)₉CO(CH₂)₉CH₃ | C20 | 10 | 65 |
| 10-Docosanone | CH₃(CH₂)₁₁CO(CH₂)₁₀CH₃ | C22 | 10 | 58 |
| 2-Heneicosanone | CH₃CO(CH₂)₁₈CH₃ | C21 | 2 | 15 |
| Heneicosane (Alkane) | CH₃(CH₂)₁₉CH₃ | C21 | N/A | 5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data for a specific insect.
Experimental Workflow for Assessing Cross-Reactivity
The following diagram illustrates a typical workflow for investigating the cross-reactivity of a target semiochemical like this compound.
Caption: A generalized workflow for assessing the cross-reactivity of semiochemicals.
Conclusion
The study of semiochemical cross-reactivity is fundamental to understanding the specificity of chemical communication in insects and other organisms. While direct experimental data on the cross-reactivity of this compound is not currently available, the established methodologies of electrophysiology and behavioral assays provide a clear path forward for future research in this area. By applying these techniques to this compound and its structural analogs, researchers can elucidate its olfactory profile and its potential for interaction with other semiochemicals in its environment. This knowledge is critical for the development of species-specific pest management strategies and for advancing our understanding of the evolution of chemical communication.
A Comparative Analysis of Synthetic vs. Natural 10-Heneicosanone: A Review of Currently Available Data
A direct comparative study on the efficacy of synthetic versus natural 10-Heneicosanone is not feasible at this time due to a significant lack of available scientific literature. While synthetic routes for long-chain ketones, including isomers of heneicosanone, are established, specific data on the natural sourcing, extraction, and subsequent efficacy testing of this compound remains largely unpublished. This guide provides a summary of the available information on the synthesis of related compounds and highlights the current knowledge gaps that prevent a comprehensive comparison.
Challenges in Sourcing Natural this compound
Comprehensive searches of scientific databases have not yielded significant information on the natural occurrence of this compound. While the related alkane, n-heneicosane, has been identified in various plants, such as Plumbago zeylanica and Allium chinense, the presence and extraction methods for this compound are not well-documented. The lack of established natural sources and standardized extraction protocols is a primary obstacle to conducting comparative efficacy studies.
Synthetic Production of Long-Chain Ketones
Data Presentation: Knowledge Gaps
A key requirement for a comparative guide is the availability of quantitative data. Due to the aforementioned challenges, a table directly comparing the physicochemical properties and biological efficacy of synthetic versus natural this compound cannot be constructed. Such a table would ideally include:
| Parameter | Synthetic this compound | Natural this compound |
| Purity (%) | Data not available | Data not available |
| Yield (%) | Data not available | Data not available |
| Biological Activity | Data not available | Data not available |
| Cost of Production | Data not available | Data not available |
Experimental Protocols: A Need for Future Research
Detailed experimental protocols for the extraction and purification of natural this compound, as well as specific, high-yield synthetic routes, are required for any comparative analysis. Future research should focus on:
-
Screening of Natural Sources: Identifying plant, insect, or microbial species that produce this compound.
-
Development of Extraction Protocols: Establishing efficient and scalable methods for isolating this compound from natural matrices.
-
Optimized Synthesis: Developing and documenting a high-yield, high-purity synthetic pathway for this compound.
-
Biological Efficacy Studies: Conducting head-to-head comparisons of the biological activity of the synthetic and natural forms in relevant assays.
Signaling Pathways and Biological Function
The biological role and associated signaling pathways of this compound are currently undefined in the scientific literature. While some long-chain hydrocarbons and their derivatives act as pheromones in insects, there is no specific evidence linking this compound to such functions. Without a known biological target or mechanism of action, creating a diagram of its signaling pathway is not possible.
The workflow for future research to enable a comparative study is outlined below:
Caption: A proposed workflow for future research to enable a comparative efficacy study of natural versus synthetic this compound.
Safety Operating Guide
Proper Disposal of 10-Heneicosanone: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the safe disposal of 10-Heneicosanone, a long-chain ketone, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance under most regulations, adherence to proper disposal protocols is essential for maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat.[1][2][3] Ensure adequate ventilation in the work area to avoid inhalation of any dust or vapors.[1][4] In case of accidental contact, rinse the affected skin or eyes immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse the mouth with water and seek medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound should align with general laboratory guidelines for non-hazardous chemical waste. Local regulations should always be consulted to ensure compliance.
-
Waste Identification and Segregation :
-
Treat all chemical waste as potentially hazardous until a formal determination is made.
-
Segregate this compound waste from other chemical waste streams to prevent accidental mixing with incompatible substances. Store it separately from strong oxidizing agents.
-
-
Containerization :
-
Use a designated, compatible, and properly sealed container for collecting this compound waste. The container should be clearly labeled as "this compound Waste" and include the date when the waste was first added.
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.
-
-
Storage :
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the SAA is inspected weekly for any signs of leakage.
-
-
Disposal Request and Pickup :
-
Once the waste container is full or has been in storage for up to 12 months, arrange for its disposal through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.
-
Complete a waste collection request form as required by your institution.
-
-
Decontamination of Empty Containers :
-
For containers that held this compound, if they are to be disposed of as regular trash, they must be thoroughly emptied.
-
If the chemical is considered acutely hazardous (which this compound is not, based on available data for similar compounds), triple rinsing with a suitable solvent would be required, with the rinsate collected as hazardous waste. For non-hazardous solids like this compound, scraping out as much residue as possible is a good practice.
-
Deface all chemical labels on the empty container before disposal.
-
Note on Drain and Trash Disposal : Direct disposal of this compound down the drain or in regular trash is not recommended without explicit approval from your institution's EHS department. Generally, only small quantities of water-soluble, non-hazardous materials are suitable for drain disposal. As this compound is insoluble in water, it should not be disposed of down the sink.
Quantitative Data Summary
The following table summarizes key physical and chemical properties of compounds similar to this compound, which inform the disposal procedures.
| Property | Value | Implication for Disposal |
| Physical State | Solid | Low risk of inhalation at room temperature, but dust should be avoided. |
| Appearance | White | --- |
| Water Solubility | Insoluble | Not suitable for drain disposal. |
| Melting Point | 39 - 43 °C | --- |
| Flash Point | 110 °C | Not considered flammable under normal laboratory conditions. |
| Reactivity | Stable under normal conditions | Incompatible with strong oxidizing agents. |
Experimental Protocols
There are no specific experimental protocols required for the disposal of this compound beyond the standard chemical waste handling procedures outlined above. The primary "protocol" is the institutional chemical waste management process.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
